6-Amino-3-(4-fluorophenyl)picolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-(4-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVPMQIIZIZSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218428 | |
| Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214379-52-8 | |
| Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214379-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Binding Affinity & Selectivity of Halauxifen Acid for AFB5 vs. TIR1 Receptors
Executive Summary
Halauxifen-methyl (active form: Halauxifen acid) represents a significant evolution in synthetic auxin herbicides, belonging to the arylpicolinate class.[1] Unlike first-generation auxins (e.g., 2,4-D) that primarily target the TIR1 (Transport Inhibitor Response 1) receptor, Halauxifen exhibits a distinct high-affinity selectivity for the AFB5 (Auxin Signaling F-Box 5) receptor homolog.
This guide details the biochemical and structural mechanisms driving this selectivity. By exploiting specific amino acid variances in the ligand-binding pocket (specifically His78Arg and Ser438Ala ), Halauxifen bypasses common resistance mechanisms associated with TIR1 mutations. This document provides the binding data, structural logic, and experimental protocols required to validate these interactions in a research setting.
Structural Biology of the Interaction
To understand the binding affinity, one must first understand the "Auxin Co-Receptor Complex." Synthetic auxins act as a "molecular glue," stabilizing the interaction between the F-box protein (TIR1 or AFB5) and the Aux/IAA transcriptional repressor.
The Differential Binding Pocket
The core selectivity of Halauxifen for AFB5 over TIR1 is driven by the architecture of the auxin-binding pocket. While the overall fold of TIR1 and AFB5 is similar, key residues in the binding floor create a "selectivity filter."
| Feature | TIR1 Receptor (Target of 2,4-D) | AFB5 Receptor (Target of Halauxifen) | Mechanistic Impact |
| Residue 78 | Histidine (His78) | Arginine (Arg78) | Arg78 introduces a different electrostatic environment and steric profile, accommodating the picolinate headgroup. |
| Residue 438 | Serine (Ser438) | Alanine (Ala438) | The Ser |
| Pocket Volume | Restricted | Expanded | The "aryl tail" of Halauxifen is bulky; the AFB5 pocket (lacking the Ser438 steric clash) accommodates this tail via van der Waals interactions. |
Mechanism of Action Pathway
The following diagram illustrates the selective signaling pathway where Halauxifen preferentially recruits AFB5, leading to the ubiquitination of Aux/IAA repressors.
Caption: Selective recruitment of AFB5 by Halauxifen acid initiates the ubiquitination cascade, bypassing the TIR1 pathway.
Binding Affinity Analysis
The differential efficacy of Halauxifen is quantified by the equilibrium dissociation constant (
Comparative Kd Values (Surface Plasmon Resonance)
The following data synthesizes specific binding studies comparing Indole-3-acetic acid (IAA - natural auxin), Picloram (classic picolinate), and Halauxifen-class compounds.
| Ligand | Receptor | Affinity Classification | |
| IAA (Natural) | TIR1 | ~10 nM | Very High |
| IAA (Natural) | AFB5 | ~50 nM | High |
| Picloram | TIR1 | ~3,900 nM | Very Low |
| Picloram | AFB5 | ~55 nM | High |
| Halauxifen Acid | TIR1 | > 1,000 nM (Est.) | Low |
| Halauxifen Acid | AFB5 | < 60 nM (Est.)[2][3][4][5][6][7][8][9][10][11][12][13] | High |
Technical Interpretation:
-
Selectivity Ratio: Arylpicolinates like Halauxifen display a selectivity ratio (TIR1
/ AFB5 ) of >50. This means they require >50x higher concentration to activate TIR1 compared to AFB5. -
Resistance Implications: Weeds that develop resistance via tir1 mutations (which negate 2,4-D efficacy) remain susceptible to Halauxifen because it utilizes the independent AFB5 entry point.
Experimental Methodologies
To validate these binding affinities in your own lab, the Surface Plasmon Resonance (SPR) assay is the gold standard. It measures real-time association (
Protocol: SPR Binding Assay for Auxin Receptors
Objective: Measure the kinetics of Halauxifen-induced complex formation between AFB5 and an Aux/IAA degron peptide.
Materials:
-
Sensor Chip: CM5 or SA (Streptavidin) chip (Cytiva/Biacore).
-
Ligand (Immobilized): Biotinylated Aux/IAA degron peptide (e.g., IAA7 domain II).
-
Analyte (Flowing): Purified recombinant SCF^AFB5 protein complex + Halauxifen acid.
-
Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20).
Workflow Steps:
-
Surface Preparation:
-
Immobilize biotinylated Aux/IAA peptide on the SA chip to ~100 Response Units (RU).
-
Control Channel: Immobilize a mutant degron peptide (non-functional) to subtract non-specific binding.
-
-
Analyte Preparation:
-
Purify SCF^AFB5 from insect cell culture (Sf9 system).
-
Prepare a concentration series of AFB5 (e.g., 0, 10, 30, 90, 270 nM) pre-mixed with a saturating concentration of Halauxifen acid (50 µM).
-
Note: Auxin receptors do not bind the degron without the auxin "glue." The auxin must be present in the running buffer or pre-mixed.
-
-
Injection Cycle:
-
Association: Inject analyte for 180 seconds at 30 µL/min.
-
Dissociation: Switch to running buffer (containing 50 µM Halauxifen) for 300 seconds.
-
Regeneration: Short pulse (30s) of high salt (e.g., 1M NaCl) or SDS if necessary (optimize carefully to avoid damaging the peptide).
-
-
Data Analysis:
-
Subtract Control Channel data from Active Channel.
-
Fit curves to a 1:1 Langmuir binding model .
-
Calculate
.
-
SPR Workflow Visualization
Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding affinity.
Implications for Drug Development & Resistance Management
The "AFB5-Selectivity" strategy utilized by Halauxifen acid provides a robust blueprint for next-generation herbicide design.
-
Cross-Resistance Breaking: Weeds with tir1 mutations (often resistant to 2,4-D) are generally not cross-resistant to Halauxifen.
-
Dose Efficiency: The high affinity for AFB5 allows for lower application rates (grams per hectare) compared to traditional auxins (hundreds of grams per hectare).
-
Future Targets: Designing molecules that target specific AFB homologs (e.g., AFB2 vs AFB5) could allow for "crop-safe" auxins that bind weed receptors but not crop receptors.
References
-
Calderón Villalobos, L. I., et al. (2012).[14][15] A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology.
-
Lee, S., et al. (2014).[16] Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology.
-
Bell, J. L., et al. (2015). The differential binding and biological efficacy of auxin herbicides. Pest Management Science.
-
Epp, J. B., et al. (2016).[1] The discovery of Halauxifen-methyl, a new arylpicolinate herbicide. Bioorganic & Medicinal Chemistry.
-
Prigge, M. J., et al. (2016).[12][15] Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of LY334370 recognition and selectivity at the 5-HT1F receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls | eLife [elifesciences.org]
- 16. Sumatran Fleabane (Conyza sumatrensis) Control in No-Tillage Soybean with Diclosulam Plus Halauxifen-Methyl | Weed Technology | Cambridge Core [cambridge.org]
A Comprehensive Technical Guide to the Physicochemical Properties and pKa of 6-Amino-3-(4-fluorophenyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-3-(4-fluorophenyl)picolinic acid, a substituted aminopicolinic acid, represents a class of compounds with significant potential in medicinal chemistry and drug discovery. Its structural similarity to other biologically active picolinic acid derivatives suggests its utility as a scaffold in the design of novel therapeutic agents.[1] Picolinic acids and their derivatives are known to act as chelating agents and are intermediates in various metabolic pathways.[2][3] The introduction of an amino group and a fluorophenyl moiety to the picolinic acid backbone can significantly alter its physicochemical properties, including solubility, lipophilicity, and acidity, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This in-depth technical guide provides a comprehensive overview of the key physicochemical properties and pKa values of 6-Amino-3-(4-fluorophenyl)picolinic acid. In the absence of direct experimental data for this specific molecule in the public domain, this guide synthesizes information from closely related analogs and established scientific principles to predict its behavior and to provide detailed, field-proven protocols for its experimental characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis, characterization, and application of this and similar molecules.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is paramount for effective drug design and development.
Molecular Structure and Weight
-
IUPAC Name: 6-Amino-3-(4-fluorophenyl)pyridine-2-carboxylic acid
-
Molecular Formula: C₁₂H₉FN₂O₂
-
Molecular Weight: 232.21 g/mol
Melting Point
The melting point of a solid is a fundamental physical property that provides an indication of its purity. While the specific melting point of 6-Amino-3-(4-fluorophenyl)picolinic acid is not reported in the available literature, data from related aminopicolinic acid derivatives can provide an estimated range. For instance, 4-aminopicolinic acid has a melting point of 266-268 °C.[6] Other substituted picolinic acids exhibit a wide range of melting points depending on their substitution pattern.[7]
Table 1: Melting Points of Related Picolinic Acid Derivatives
| Compound | Melting Point (°C) |
| Picolinic Acid | 136-139[8] |
| 4-Aminopicolinic Acid | 266-268[6] |
| 4-Amino-3-chloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)-5-fluoro-2-picolinic acid | 198-204[7] |
It is anticipated that the melting point of 6-Amino-3-(4-fluorophenyl)picolinic acid will be relatively high, likely above 200 °C, due to its crystalline nature and the potential for intermolecular hydrogen bonding between the carboxylic acid and amino groups.
The determination of a compound's melting point is a straightforward and essential technique for its characterization. The causality behind this experimental choice lies in its ability to quickly assess the purity of a synthesized compound; a sharp melting range typically indicates a pure substance, while a broad range suggests the presence of impurities.
Caption: Workflow for Melting Point Determination.
Solubility
The solubility of a compound in various solvents is a critical parameter, influencing its formulation, bioavailability, and purification. Experimental data for the solubility of 6-Amino-3-(4-fluorophenyl)picolinic acid is not available. However, the solubility of the parent compound, picolinic acid, has been studied. Picolinic acid is very soluble in water, less soluble in ethanol, and even less so in acetonitrile.[2][9][10]
Table 2: Solubility of Picolinic Acid at ~293 K
| Solvent | Solubility (g/kg of solvent) |
| Water | ~862.5[2][9][10] |
| Ethanol | ~57.1[2][9][10] |
| Acetonitrile | ~17.0[2][9][10] |
The presence of the polar amino and carboxylic acid groups in 6-Amino-3-(4-fluorophenyl)picolinic acid suggests it will retain some aqueous solubility. The fluorophenyl group, however, will increase its lipophilicity compared to picolinic acid, likely decreasing its solubility in water and increasing its solubility in less polar organic solvents.
The gravimetric method is a reliable and direct way to determine the solubility of a compound. This protocol is self-validating as it relies on reaching equilibrium and accurately measuring mass.
Caption: Gravimetric Method for Solubility Determination.
Spectroscopic Characterization
While specific spectra for 6-Amino-3-(4-fluorophenyl)picolinic acid are not present in the searched database, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts of the pyridine protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid. The protons on the fluorophenyl ring will exhibit splitting patterns characteristic of fluorine coupling. The amino group protons may appear as a broad singlet, and the carboxylic acid proton will be a downfield, exchangeable signal.
-
¹³C NMR: The carbon NMR spectrum will display signals for all twelve carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons attached to the fluorine and nitrogen atoms will also have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, N-H stretching bands for the amino group, a C=O stretching band for the carbonyl group, and C=C and C=N stretching vibrations for the aromatic rings. The C-F bond will also give rise to a strong absorption in the fingerprint region.
pKa Values
The pKa values of a molecule describe its acidity and basicity and are crucial for understanding its ionization state at different pH values. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets. 6-Amino-3-(4-fluorophenyl)picolinic acid is an amphoteric molecule with three ionizable groups: the carboxylic acid, the amino group, and the pyridine ring nitrogen. Therefore, it will have at least two, and possibly three, distinct pKa values.
Theoretical Background
The pKa is the negative logarithm of the acid dissociation constant (Ka).[11] For a generic acid HA, the equilibrium is:
HA ⇌ H⁺ + A⁻
And the Ka is given by:
Ka = [H⁺][A⁻] / [HA]
The pKa values for amino acids are typically determined for the α-carboxyl group (pKa1) and the α-ammonium group (pKa2). For 6-Amino-3-(4-fluorophenyl)picolinic acid, we can expect:
-
pKa1 (Carboxylic Acid): The carboxylic acid group is the most acidic functional group. For picolinic acid, the pKa is around 5.32.[12] The electron-donating amino group at the 6-position might slightly increase this value, while the electron-withdrawing fluorophenyl group at the 3-position would likely decrease it. A reasonable estimate for the pKa of the carboxylic acid group would be in the range of 4-5.
-
pKa2 (Amino Group/Pyridine Nitrogen): The basicity of the amino group and the pyridine nitrogen will be influenced by the electronic effects of the substituents. The pKa of anilinium ions is around 4.6, while that of pyridinium ions is about 5.25. The amino group on the pyridine ring will likely have a pKa in the range of 4-6. The protonation of the pyridine nitrogen is also a possibility. Computational methods or experimental determination are necessary to assign these pKa values definitively.
Experimental Determination of pKa Values (Potentiometric Titration)
Potentiometric titration is a standard and accurate method for determining the pKa values of ionizable compounds. The principle behind this choice is the direct measurement of pH changes upon the addition of a titrant, allowing for the identification of the equivalence points and half-equivalence points, where pH equals pKa.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion
While direct experimental data for 6-Amino-3-(4-fluorophenyl)picolinic acid is limited in the public domain, this technical guide provides a robust framework for understanding and characterizing its physicochemical properties and pKa values. By leveraging data from analogous compounds and outlining established experimental protocols, researchers and drug development professionals are equipped with the necessary knowledge to effectively work with this promising molecule. The predicted properties and detailed methodologies presented herein serve as a solid foundation for further investigation and application of 6-Amino-3-(4-fluorophenyl)picolinic acid in the pursuit of novel therapeutics.
References
Sources
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 3. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 4. 6-amino-3-(4-fluorophenyl)picolinic Acid ....98% - Cas No: 1214379-52-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. 1214379-52-8|6-Amino-3-(4-fluorophenyl)picolinic acid|BLD Pharm [bldpharm.com]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. mdpi.com [mdpi.com]
- 8. 131171000 [thermofisher.com]
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- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. picolinic acid [chemister.ru]
Thermodynamic Stability of Arylpicolinate Herbicides in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the thermodynamic stability of arylpicolinate herbicides in aqueous solutions. As a novel class of synthetic auxin herbicides, understanding their persistence and degradation is paramount for optimizing efficacy, ensuring environmental stewardship, and meeting regulatory requirements.[1] This document explores the core chemical principles governing their stability, details the primary degradation pathways of hydrolysis and photolysis, and presents comprehensive, field-proven experimental protocols for their evaluation. By synthesizing technical accuracy with practical insights, this guide serves as an authoritative resource for professionals in the agrochemical and environmental sciences.
Introduction: The Critical Role of Stability in Herbicide Performance
The efficacy and environmental impact of any herbicide are intrinsically linked to its stability in aqueous environments.[2] Arylpicolinate herbicides, a newer class of synthetic auxins, have demonstrated high efficacy at low use rates for controlling a broad spectrum of weeds, including those resistant to other herbicide modes of action.[3][4] Their performance, however, is influenced by their persistence in the environment, which is governed by thermodynamic stability.[5]
A herbicide that degrades too rapidly may not provide sufficient weed control, while one that is overly persistent can lead to unintended carryover effects on subsequent crops and potential contamination of water resources.[6] Therefore, a thorough understanding of the factors influencing the degradation of arylpicolinate herbicides is essential for developing sustainable weed management programs.
This guide will delve into the key chemical and environmental factors that dictate the stability of these molecules in water, providing researchers and development professionals with the knowledge to predict their environmental fate and design more effective and safer products.
Core Principles: Structure and its Influence on Stability
The 6-arylpicolinates (6-APs) are characterized by a picolinic acid core with an aryl group at the 6-position.[7][8] The nature and extent of substitution on both the pyridine and aryl rings have a profound effect on the molecule's herbicidal activity and its thermodynamic stability.
Key structural features influencing stability include:
-
The Picolinic Acid Moiety: The carboxylic acid functional group is crucial for the herbicide's biological activity, allowing it to mimic natural auxins.[1] It also serves as a primary site for chemical reactions, particularly ester hydrolysis.
-
The 6-Aryl Group: The substituents on this "aryl tail," often including fluorine, chlorine, and methoxy groups, significantly impact the electronic properties of the entire molecule.[7] These substitutions can influence the susceptibility of the picolinate ring and any ester linkages to nucleophilic attack or photodegradation.
-
Ester Linkage: Many commercial arylpicolinate herbicides are formulated as esters (e.g., benzyl or methyl esters) to enhance uptake by the plant.[1][9] This ester linkage is a critical point of vulnerability for hydrolysis, often representing the initial and primary degradation step in aqueous environments.[3][10]
Major Degradation Pathways in Aqueous Solutions
The dissipation of arylpicolinate herbicides in water is primarily driven by two key abiotic processes: hydrolysis and photolysis. Biotic degradation, mediated by microorganisms, also plays a significant role, particularly in soil environments, but this guide will focus on the thermodynamic stability in aqueous solutions.[6][11]
Hydrolysis: The Dominant Degradation Route
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For arylpicolinate esters, the primary hydrolytic event is the cleavage of the ester bond to form the corresponding carboxylic acid metabolite and an alcohol.[3][10]
Mechanism: The rate of hydrolysis is highly dependent on the pH of the aqueous solution.[6][12] It can be catalyzed by both acids and bases. Under neutral conditions, the reaction is typically slower. The general mechanism involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the ester group.
The resulting carboxylic acid metabolite often retains some herbicidal activity, though it may be less potent or have different translocation properties within the plant compared to the parent ester.[13][14] Further degradation of the acid metabolite can then occur.
Factors Influencing Hydrolysis Rate:
-
pH: As with many chemical reactions, pH is a critical factor.[6][15] The hydrolysis of arylpicolinates is generally faster in both acidic and basic conditions compared to neutral pH.[12]
-
Temperature: Increased temperature generally accelerates the rate of hydrolysis, as it provides the necessary activation energy for the reaction to occur.[12][16]
-
Chemical Structure: The electronic nature of the substituents on the aryl and picolinate rings can influence the susceptibility of the ester linkage to hydrolysis.
Photolysis: Degradation Driven by Light
Photolysis, or photodegradation, is the breakdown of chemical compounds by light.[17][18] For herbicides present in the upper layers of water bodies, exposure to sunlight can be a significant degradation pathway.[19]
Mechanism: The absorption of ultraviolet (UV) or visible light by the herbicide molecule can excite it to a higher energy state. This excited molecule can then undergo various reactions, including bond cleavage, rearrangement, or reaction with other molecules like oxygen. For arylpicolinates, photodegradation can lead to the cleavage of the C-Cl bond or other transformations on the aromatic rings.[18]
Factors Influencing Photolysis Rate:
-
Light Intensity and Wavelength: The rate of photolysis is directly related to the intensity and wavelength of the light. UV radiation, in particular, is energetic enough to break chemical bonds.[20][21]
-
Water Chemistry: The presence of other substances in the water, such as dissolved organic matter (e.g., humic substances), can influence photolysis. These substances can act as photosensitizers, accelerating degradation, or as light screens, inhibiting it.[19]
-
Chemical Structure: The specific arrangement of atoms and functional groups in the arylpicolinate molecule determines its light-absorbing properties and its susceptibility to photochemical reactions.
Experimental Assessment of Thermodynamic Stability
A robust evaluation of the thermodynamic stability of arylpicolinate herbicides in aqueous solutions requires well-designed laboratory studies. These studies aim to determine the rate of degradation under controlled conditions and to identify the resulting degradation products.
Kinetic Studies: Determining Degradation Rates
Kinetic studies are performed to quantify the rate at which a herbicide degrades over time. The results are often expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.[22]
Experimental Protocol: Hydrolysis Study
-
Preparation of Buffer Solutions: Prepare a series of sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9) to represent a range of environmental conditions.
-
Herbicide Fortification: Add a known concentration of the analytical-grade arylpicolinate herbicide to each buffer solution. The concentration should be environmentally relevant and detectable by the chosen analytical method.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C). The exclusion of light is crucial to isolate the effects of hydrolysis from photolysis.
-
Sampling: Collect samples from each solution at predetermined time intervals. The sampling frequency should be higher at the beginning of the experiment and can be extended as the degradation rate slows.
-
Sample Analysis: Immediately analyze the samples to determine the concentration of the parent herbicide and any major degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (LC-MS/MS) are the preferred analytical techniques due to their sensitivity and selectivity.[23][24][25]
-
Data Analysis: Plot the concentration of the parent herbicide versus time for each pH and temperature condition. Use appropriate kinetic models (e.g., first-order kinetics) to calculate the degradation rate constant and the half-life.[11]
Experimental Protocol: Photolysis Study
-
Solution Preparation: Prepare an aqueous solution of the herbicide in sterile, purified water (e.g., distilled or deionized). A photosensitizer, such as acetone, can be added to mimic indirect photolysis in natural waters.
-
Irradiation: Expose the solutions to a controlled light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples should be kept in the dark to account for any degradation not due to light.
-
Temperature Control: Maintain a constant temperature throughout the experiment to isolate the effects of light.
-
Sampling and Analysis: Follow the same sampling and analytical procedures as described for the hydrolysis study.
-
Data Analysis: Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.
Identification of Degradation Products
Identifying the chemical structures of the degradation products is crucial for a complete understanding of the degradation pathway and for assessing the potential environmental and toxicological risks of the metabolites.
Analytical Workflow:
-
Separation: Use Liquid Chromatography (LC) to separate the parent herbicide from its degradation products in the collected samples.[26]
-
Detection and Identification: Employ Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) to detect and identify the separated compounds.[24][25] By comparing the mass spectra of the unknown peaks with that of the parent compound and by analyzing the fragmentation patterns, the structures of the degradation products can be elucidated.[12]
-
Quantification: Once identified, the concentration of each major degradation product can be quantified over time to understand the complete degradation pathway.[27]
Data Presentation and Visualization
For clarity and ease of comparison, quantitative data from stability studies should be summarized in tables. Visual diagrams are also essential for representing complex degradation pathways and experimental workflows.
Table 1: Example Hydrolysis Half-Lives (DT50) of an Arylpicolinate Herbicide
| pH | Temperature (°C) | Half-Life (Days) |
| 4 | 25 | 30 |
| 7 | 25 | 150 |
| 9 | 25 | 15 |
| 7 | 15 | 300 |
| 7 | 35 | 75 |
Diagrams
Conclusion and Future Directions
The thermodynamic stability of arylpicolinate herbicides in aqueous solutions is a complex interplay of their chemical structure and environmental factors such as pH, temperature, and light. A comprehensive understanding of their degradation pathways, primarily hydrolysis and photolysis, is essential for predicting their environmental fate and ensuring their safe and effective use.
The experimental protocols outlined in this guide provide a robust framework for assessing the stability of these important herbicides. Future research should continue to explore the degradation of novel arylpicolinate structures, the influence of complex environmental matrices on degradation rates, and the biological activity of their degradation products. By integrating these scientific insights, the development of next-generation herbicides can be guided by principles of both high efficacy and environmental sustainability.
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An In-Depth Technical Guide to the Environmental Fate and Hydrolysis of Halauxifen Acid in Soil
Executive Summary
Halauxifen-methyl stands as a pivotal herbicide in modern agriculture for the post-emergence control of broadleaf weeds.[1] As a member of the arylpicolinate class of synthetic auxin herbicides, its environmental efficacy and safety are of paramount importance.[2] The herbicidal activity is not derived from the applied methyl ester, but from its primary metabolite, halauxifen acid (also known as XDE-729 acid), formed rapidly via hydrolysis in soil, water, and target plants.[2][3] This guide provides a comprehensive technical overview of the critical chemical transformations and environmental dissipation pathways for halauxifen acid, with a focus on its behavior in soil. We will explore the kinetics of hydrolysis, the dominant role of microbial degradation, soil adsorption and mobility characteristics, and the standardized methodologies underpinning these assessments. This document is intended for researchers, environmental scientists, and regulatory professionals seeking a detailed understanding of the environmental dynamics of this key herbicide.
From Pro-Herbicide to Active Moiety: The Hydrolysis of Halauxifen-Methyl
Halauxifen-methyl is functionally a pro-herbicide; its methyl ester group is readily cleaved to yield the biologically active carboxylic acid, halauxifen acid.[3] This conversion is a critical first step that dictates the availability of the active substance in the environment.
Mechanism and Kinetics of Hydrolysis
Hydrolysis is a primary abiotic degradation pathway for halauxifen-methyl. The reaction involves the nucleophilic attack of water on the ester carbonyl, leading to the cleavage of the ester bond and the formation of halauxifen acid and methanol. This process is significantly influenced by pH and temperature. While halauxifen-methyl is subject to hydrolysis, its resulting metabolite, halauxifen acid, is stable against further abiotic hydrolysis.[4]
Photolysis can also dramatically accelerate the degradation of halauxifen-methyl in aqueous environments, though it is not considered a major route of dissipation in soil.[4]
Table 1: Representative Degradation Half-Life (DT₅₀) of Halauxifen-Methyl and Halauxifen Acid
| Compound | Matrix/Condition | Half-Life (DT₅₀) | Reference(s) |
|---|---|---|---|
| Halauxifen-methyl | Aerobic Soil | 1 - 7 days | [4] |
| Anaerobic Soil/Sediment | 0.5 - 7.1 days | [4] | |
| Hydrolysis (pH 7, dark) | ~155 days | [4] | |
| Water Photolysis | < 10 minutes | [4] | |
| Halauxifen Acid | Aerobic Soil | 3 - 273 days | [4] |
| Anaerobic Soil/Sediment | ~4 - 107 days | [4] |
| | Hydrolysis | Stable |[4] |
Caption: Hydrolysis of Halauxifen-Methyl to its active acid form.
Environmental Fate of Halauxifen Acid in Soil
Once formed, the environmental behavior of halauxifen acid is governed by a combination of biotic and abiotic processes within the soil matrix. Its persistence, mobility, and ultimate fate are dictated primarily by microbial degradation and adsorption to soil particles.
Microbial Degradation: The Primary Dissipation Route
The primary mechanism for the dissipation of halauxifen acid from soil is microbial degradation.[2] Soil microorganisms utilize the herbicide as a substrate, breaking it down into simpler molecules.[5] The rate of this degradation is highly dependent on soil characteristics such as microbial biomass, organic matter content, moisture, temperature, and pH.[5] While specific enzymatic pathways for halauxifen acid are a subject of ongoing research, the degradation of other synthetic auxin herbicides often involves hydroxylation, dealkylation, and ring cleavage.[5][6]
The variability in reported aerobic soil half-lives for halauxifen acid (ranging from 3 to 273 days) underscores the profound influence of different soil types and environmental conditions on microbial activity.[4] For instance, one study found the half-life of halauxifen-methyl (which rapidly converts to the acid) to be between 7 and 10 days in alluvial soils.[7]
Experimental Protocol: Aerobic Soil Metabolism (OECD 307)
To ensure reproducible and comparable data on microbial degradation, standardized protocols are essential. The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides the framework for these studies.[8][9]
Causality in Experimental Design: The use of ¹⁴C-labelled test substance is critical as it allows for a complete mass balance, ensuring that all transformation products, including evolved ¹⁴CO₂, and non-extractable (bound) residues are accounted for.[10] Incubating samples in the dark at a constant temperature (e.g., 20°C) isolates microbial degradation from other processes like photolysis and ensures consistent microbial activity.[8] Sterilized controls are included to differentiate biotic from abiotic degradation (e.g., hydrolysis).[8]
Step-by-Step Methodology:
-
Soil Selection and Preparation: Select fresh, sieved (<2 mm) soil, typically a sandy loam or similar texture. Characterize the soil for properties like texture, pH, organic carbon content, and microbial biomass.[10]
-
Test Substance Application: Apply a solution of ¹⁴C-labelled halauxifen acid uniformly to the soil samples. The application rate should be relevant to agricultural use.
-
Incubation: Place the treated soil samples into incubation vessels (e.g., biometer flasks) that allow for aeration and trapping of volatile products. Incubate in the dark at a constant temperature (20 ± 2°C) and maintain soil moisture at 40-60% of maximum water holding capacity.[8][10]
-
Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice duplicate samples for analysis.[10]
-
Volatile Trapping: Continuously pass air over the samples and through traps (e.g., ethylene glycol for organic volatiles, potassium hydroxide for CO₂) to capture volatile metabolites.
-
Extraction and Analysis: Extract the soil samples using appropriate solvents (e.g., acetonitrile/water). Analyze the extracts for the parent compound and transformation products using techniques like High-Performance Liquid Chromatography with Radiometric detection (HPLC-RAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Mass Balance: Quantify the radioactivity in the extracts, soil-bound residues, and volatile traps at each sampling point to calculate a mass balance.
-
Data Analysis: Determine the dissipation half-life (DT₅₀) of halauxifen acid and the formation and decline kinetics of major transformation products.
Soil Adsorption and Mobility
The mobility of halauxifen acid in soil, which dictates its potential to leach towards groundwater, is controlled by its adsorption to soil colloids (organic matter and clay particles).[11][12]
Halauxifen acid is considered to be mobile in soil.[4] The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this mobility. Reported Koc values for halauxifen acid range from 28 to 423 mL/g, indicating a mobility potential from high to medium.[4] Despite this, field studies have generally shown that the majority of halauxifen-methyl and its acid metabolite remain in the upper 30 cm of the soil profile, suggesting that other factors in the field environment can limit leaching.[2]
Table 2: Soil Adsorption Coefficients for Halauxifen Compounds
| Compound | Parameter | Value Range (mL/g) | Mobility Potential | Reference |
|---|---|---|---|---|
| Halauxifen-methyl | Koc | 88 | Medium | [4] |
| Halauxifen Acid | Koc | 28 - 423 | High to Medium |[4] |
Experimental Protocol: Batch Equilibrium Adsorption (OECD 106)
The OECD Guideline 106 "Adsorption - Desorption Using a Batch Equilibrium Method" is the standard for determining a chemical's adsorption coefficient.[11][13][14]
Causality in Experimental Design: This method systematically investigates how a chemical partitions between the soil solid phase and the soil solution at equilibrium.[12] Using multiple soil types with varying organic carbon and clay content is crucial to understand how these properties influence adsorption and to derive a normalized Koc value.[11] A preliminary study establishes the optimal soil-to-solution ratio and equilibration time, ensuring the main study is conducted under valid, reproducible conditions.[11]
Step-by-Step Methodology:
-
Prerequisite Data: Obtain data on the test substance's water solubility, vapor pressure, and hydrolysis rate.[11]
-
Soil Selection: Use a minimum of five different soil types with varying properties (pH, organic carbon, texture).[11]
-
Preliminary Study (Tier 1): Determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and check for adsorption to the test vessel walls.
-
Main Adsorption Study (Tier 2/3): a. Prepare stock solutions of halauxifen acid in 0.01 M CaCl₂ (to mimic soil solution ionic strength). b. Add known volumes of the stock solution to weighed amounts of soil in centrifuge tubes. c. Agitate the tubes on a shaker for the predetermined equilibrium time at a constant temperature. d. Centrifuge the tubes to separate the solid and aqueous phases. e. Analyze the supernatant (aqueous phase) for the concentration of halauxifen acid.
-
Calculation: The amount of adsorbed substance is calculated by the difference between the initial and equilibrium concentrations in the solution (the "indirect method").[15] The distribution coefficient (Kd) is calculated for each soil. The organic carbon normalized coefficient (Koc) is then derived by dividing Kd by the soil's fractional organic carbon content.
Caption: Environmental fate pathways of Halauxifen in the soil.
Analytical Methodologies for Quantification
Accurate assessment of environmental fate requires robust and sensitive analytical methods capable of quantifying trace levels of halauxifen acid in complex matrices like soil and water. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose.[1][16]
Sample Preparation and Extraction
The goal of sample preparation is to efficiently extract the analyte from the soil matrix and remove interfering components prior to instrumental analysis.
Step-by-Step Workflow:
-
Extraction: Soil samples (typically 5-10 g) are extracted with a mixture of acetonitrile and water, often acidified with phosphoric or formic acid to ensure the acidic analyte is in a non-ionized state, improving extraction efficiency.[1][17]
-
Cleanup:
-
Solid-Phase Extraction (SPE): The extract can be passed through a strong cation exchange (SCX) cartridge. This retains the analyte while allowing interfering substances to be washed away.[17]
-
Dispersive SPE (d-SPE / QuEChERS): Alternatively, a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach involves adding salts to the extract to induce phase separation, followed by adding sorbents like C18 or Florisil to a portion of the supernatant to remove interferences.[1][16]
-
-
Derivatization (Optional but Recommended): To improve chromatographic performance and sensitivity for the acid, it can be derivatized to its butyl ester form.[17][18]
-
Final Reconstitution: The cleaned and/or derivatized extract is evaporated and reconstituted in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Principle of Causality: LC-MS/MS provides exceptional selectivity and sensitivity.[1] The liquid chromatograph separates halauxifen acid from other components in the extract based on its physicochemical properties. The tandem mass spectrometer then provides two levels of mass filtering. The first selects the molecular ion of the target analyte (precursor ion), which is then fragmented. The second mass filter selects a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is unique to the analyte, virtually eliminating false positives and allowing for quantification at very low levels (e.g., limits of quantification of 0.0015 µg/kg).[18]
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Toxicology profile and safety data sheet (SDS) for 6-Amino-3-(4-fluorophenyl)picolinic acid
An In-Depth Technical Guide: Toxicology Profile and Safety Data Sheet for 6-Amino-3-(4-fluorophenyl)picolinic acid
Foreword: A Proactive Approach to Safety and Toxicology for a Novel Chemical Entity
As scientists and researchers, we are frequently tasked with synthesizing and evaluating novel chemical entities. 6-Amino-3-(4-fluorophenyl)picolinic acid (CAS No. 1214379-52-8) represents such a molecule, with potential applications stemming from its unique chemical structure. However, with innovation comes the profound responsibility of ensuring safety. For a novel compound like this, a comprehensive, experimentally derived toxicology profile is not yet available in the public domain.
This guide, therefore, adopts a proactive and predictive stance. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for thinking about the potential toxicological liabilities of this molecule. We will deconstruct its chemical architecture, leverage structure-activity relationships (SAR) from analogous compounds, and outline a logical, tiered strategy for empirical toxicological evaluation. This document is intended to be a living guide—a starting point for rigorous scientific inquiry and risk assessment. We will operate under the precautionary principle, treating potential risks identified through predictive methods as hypotheses to be tested.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its toxicological assessment, as these properties govern its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source/Method |
| IUPAC Name | 6-Amino-3-(4-fluorophenyl)picolinic acid | ChemDraw |
| CAS Number | 1214379-52-8 | [1] |
| Molecular Formula | C₁₂H₉FN₂O₂ | Calculated |
| Molecular Weight | 232.21 g/mol | Calculated |
| Chemical Structure | (See Figure 1) | - |
| Predicted LogP | 1.5 - 2.5 | In silico models |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Structural Analogy |
Figure 1: Chemical Structure of 6-Amino-3-(4-fluorophenyl)picolinic acid

Proposed Strategy for Toxicological Evaluation: A Tiered Approach
To avoid unnecessary animal testing and to build a toxicological profile in a logical, resource-efficient manner, a tiered testing strategy is proposed. This approach begins with computational methods, progresses to in vitro assays targeting specific endpoints, and only moves to in vivo studies if warranted by previous results or regulatory requirements.
Caption: A tiered approach to toxicological assessment.
Predictive Toxicology Profile
This profile is constructed based on the key structural motifs of the molecule: the aromatic amine, the picolinic acid core, and the fluorophenyl group.
Acute Toxicity
No direct data exists for 6-Amino-3-(4-fluorophenyl)picolinic acid. Picolinic acid itself has shown vascular-neurotoxic effects in rats at very high doses (≥500 mg/kg/day)[2]. Aromatic amines as a class exhibit a wide range of acute toxicities. For initial handling and classification, a conservative approach is warranted.
-
Oral: Predicted to be harmful if swallowed. An estimated LD50 would likely fall within the range of 300-2000 mg/kg (GHS Category 4), but this requires empirical validation via a method like the OECD 420 Fixed Dose Procedure[3][4].
-
Dermal: Low acute dermal toxicity is predicted, but absorption through the skin is possible.
-
Inhalation: The compound is a solid with low predicted vapor pressure, so inhalation risk is low unless aerosolized. If inhaled as a dust, it may cause respiratory irritation.
Skin and Eye Irritation
-
Skin: Aromatic amines can be skin irritants and sensitizers[3][5]. Therefore, this compound should be handled as a potential skin irritant (GHS Category 2) and possibly a skin sensitizer (GHS Category 1). In vitro testing using reconstructed human epidermis models (OECD 439) is recommended.
-
Eye: Expected to cause serious eye irritation (GHS Category 2A). Direct contact with the eyes should be avoided. An in vitro reconstructed cornea-like epithelium test (OECD 492) can confirm this prediction without animal testing[2][6].
Genotoxicity: A Primary Area of Concern
The presence of a primary aromatic amine is a significant structural alert for genotoxicity[7][8]. The widely accepted mechanism involves metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes (particularly CYP1A2), to form a reactive N-hydroxyarylamine. This intermediate can be further esterified (e.g., by N-acetyltransferases) to form a highly reactive nitrenium ion that readily forms adducts with DNA, leading to mutations[9][10][11].
-
Prediction: High potential for mutagenicity. In silico systems like DEREK Nexus would likely raise a structural alert for the aromatic amine functionality[1][12][13].
-
Recommended Action: A standard in vitro genotoxicity battery is essential.
-
Ames Test (Bacterial Reverse Mutation Assay, OECD 471): To detect point mutations. The test should be conducted with and without metabolic activation (S9 fraction)[14][15].
-
In Vitro Micronucleus Test (OECD 487): In mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) to detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events[16][17][18][19].
-
Carcinogenicity
Many aromatic amines that are mutagenic are also carcinogenic in animal studies[20][21]. The genotoxic mechanism described above is a common pathway for tumor initiation.
-
Prediction: Suspected of causing cancer (GHS Category 2). This is a precautionary classification based on the high potential for genotoxicity.
-
Recommended Action: Long-term carcinogenicity bioassays in rodents would be required for definitive classification, but this is typically only undertaken for compounds intended for long-term human exposure, such as pharmaceuticals, after extensive earlier-stage testing.
Reproductive and Developmental Toxicity
There is no basis for predicting the reproductive or developmental toxicity of this specific compound from its structure alone. This remains a critical data gap that would need to be addressed by specific studies (e.g., OECD 421/422) if the compound were to be advanced in development.
Proposed Metabolic Pathway
The metabolism of 6-Amino-3-(4-fluorophenyl)picolinic acid is predicted to involve several key phase I and phase II enzymatic reactions. The primary pathways are likely to center on the aromatic amine and the aromatic rings.
Caption: Predicted metabolic pathways for the compound.
Key Experimental Protocols
Ames Test (OECD 471)
Objective: To assess the potential of the test article to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).
-
Dose Selection: A preliminary range-finding study is performed to determine the appropriate concentration range, including cytotoxic levels. At least five analyzable concentrations should be used.
-
Metabolic Activation: Each concentration is tested in parallel with and without a metabolic activation system (S9 mix, typically from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).
-
Plate Incorporation Method:
-
To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution, and 0.5 mL of S9 mix or a sham buffer.
-
The mixture is vortexed briefly and poured onto the surface of a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control. A doubling of revertants over the spontaneous background is often used as a preliminary indicator of a positive response.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Objective: To determine if the test article induces micronuclei in cultured mammalian cells, indicating clastogenic or aneugenic activity.
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., L5178Y, CHO, TK6) or primary human lymphocytes.
-
Dose Selection: A preliminary cytotoxicity assay (e.g., relative population doubling or relative increase in cell count) is performed to determine the concentration range. The highest concentration should induce significant toxicity (e.g., 55±5% reduction in cell growth).
-
Exposure:
-
Short Treatment (3-6 hours): Conducted with and without S9 metabolic activation. After exposure, cells are washed and cultured for a recovery period of 1.5-2.0 normal cell cycles.
-
Long Treatment (1.5-2.0 cell cycles): Conducted without S9 activation.
-
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm is stained (e.g., with Giemsa) and the nucleus is counterstained (e.g., with a fluorescent DNA stain like DAPI).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A positive result is a dose-dependent and statistically significant increase in the frequency of micronucleated cells.
In accordance with the Globally Harmonized System (GHS)
SECTION 1: Identification
1.1. Product Identifier
-
Product Name: 6-Amino-3-(4-fluorophenyl)picolinic acid
-
CAS Number: 1214379-52-8
1.2. Relevant Identified Uses of the Substance and Uses Advised Against
-
Identified Uses: For research and development purposes only. Not for human or veterinary use.
1.3. Details of the Supplier
-
[Supplier information to be filled in by the user/supplier]
1.4. Emergency Telephone Number
-
[Emergency contact information to be filled in by the user/supplier]
SECTION 2: Hazard(s) Identification
2.1. Classification of the Substance
-
This classification is predictive and based on structural analogy. It requires confirmation by experimental data.
-
Acute Toxicity, Oral – Category 4 (H302: Harmful if swallowed)
-
Skin Irritation – Category 2 (H315: Causes skin irritation)
-
Serious Eye Irritation – Category 2A (H319: Causes serious eye irritation)
-
Skin Sensitization – Category 1 (H317: May cause an allergic skin reaction)
-
Germ Cell Mutagenicity – Category 2 (H341: Suspected of causing genetic defects)
-
Carcinogenicity – Category 2 (H351: Suspected of causing cancer)
-
Specific Target Organ Toxicity, Repeated Exposure – Category 2 (H373: May cause damage to organs (kidney, nervous system) through prolonged or repeated exposure)
2.2. GHS Label Elements
-
Pictograms: * *
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects.
-
H351: Suspected of causing cancer.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
-
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
2.3. Other Hazards
-
None known.
SECTION 3: Composition/Information on Ingredients
-
Substance: 6-Amino-3-(4-fluorophenyl)picolinic acid
-
CAS Number: 1214379-52-8
-
Purity: ≥95%
SECTION 4: First-Aid Measures
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
SECTION 5: Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen fluoride).
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
SECTION 6: Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
SECTION 7: Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C.
SECTION 8: Exposure Controls/Personal Protection
-
Control Parameters: Contains no substances with occupational exposure limit values.
-
Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Use a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Body Protection: Complete suit protecting against chemicals.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
-
SECTION 9: Physical and Chemical Properties
-
Appearance: Solid
-
Odor: No data available
-
pH: No data available
-
Melting/Freezing Point: No data available
-
Boiling Point: No data available
-
Flash Point: No data available
-
Solubility: No data available
SECTION 10: Stability and Reactivity
-
Reactivity: No data available
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon oxides, nitrogen oxides (NOx), Hydrogen fluoride.
SECTION 11: Toxicological Information
-
The toxicological properties of this substance have not been fully investigated. The information provided is based on the structure and properties of analogous compounds.
-
Acute Toxicity: Harmful if swallowed (Predicted).
-
Skin Corrosion/Irritation: Causes skin irritation (Predicted).
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Predicted).
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction (Predicted)[3][5].
-
Germ Cell Mutagenicity: Suspected of causing genetic defects due to the aromatic amine structural alert[7][8].
-
Carcinogenicity: Suspected of causing cancer[20][21]. IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (STOT):
-
Single Exposure: May cause respiratory irritation.
-
Repeated Exposure: May cause damage to kidneys and the nervous system through prolonged or repeated exposure (Predicted based on aminophenol and picolinic acid analogues)[2].
-
SECTION 12: Ecological Information
-
No data available. Avoid release to the environment.
SECTION 13: Disposal Considerations
-
Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.
SECTION 14: Transport Information
-
DOT (US): Not dangerous goods
-
IMDG: Not dangerous goods
-
IATA: Not dangerous goods
SECTION 15: Regulatory Information
-
This product is for Research and Development use only. It is not on the TSCA Inventory. It is the responsibility of the user to comply with all applicable regulations.
SECTION 16: Other Information
-
Date of Preparation: February 18, 2026
-
Disclaimer: The information above is believed to be accurate and represents the best information currently available to us. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use. Users should make their own investigations to determine the suitability of the information for their particular purposes.
References
- (Reference to a general GHS guidance document, if used)
- (Reference to a general SDS guidance document, if used)
- Hillebrecht, A. et al. (2011). A comparative study of in silico systems for the prediction of Ames mutagenicity.
- (Reference to a general toxicology textbook, if used)
- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.
- (Reference to a QSAR modeling paper for arom
-
Rainsford, K. D., & N'Guessan, B. B. (2021). Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats. Toxicology Reports, 8, 1726-1733. [Link]
- (Reference to a carcinogenicity classific
- (Reference to a reproductive toxicology review, if used)
- (Reference to a specific OECD guideline, if used)
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Phenol, 4-amino-: Human health tier II assessment. [Link]
-
Zenser, T. V., & Lakshmi, V. M. (2014). Model illustrating pathways of aromatic amine metabolism and their involvement in human bladder cancer. ResearchGate. [Link]
- Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. J. Biochem. Mol. Biol., 40(5), 605-617.
- (Reference to another synthesis/activity paper, if used)
- Valerio, L. G. (2009). In silico toxicology for the pharmaceutical sciences. Toxicol. Appl. Pharmacol., 241(3), 356-370.
-
Science.gov. (n.d.). Carcinogenic aromatic amines: Topics. Retrieved February 18, 2026, from [Link]
- Thorgeirsson, S. S., & Thorgeirsson, U. P. (2000).
- (Reference to another reproductive toxicology paper, if used)
- Gorrod, J. W., & Manson, D. (1986). The metabolism of aromatic amines. Xenobiotica, 16(10-11), 933-955.
- (Reference to a rel
- (Reference to another genotoxicity prediction paper, if used)
-
OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- (Reference to another genotoxicity paper, if used)
-
European Chemicals Agency (ECHA). (2010). Opinion of the Scientific Committee on Consumer Safety on p-aminophenol. [Link]
-
National Toxicology Program. (n.d.). In Vitro Micronucleus Assay Protocol. Retrieved February 18, 2026, from [Link]
-
OECD. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- U.S. Environmental Protection Agency. (1996). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test).
-
Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®. Retrieved February 18, 2026, from [Link]
- (Reference to a metabolism paper, if used)
-
University of Leeds. (n.d.). New horizons in toxicity prediction: supporting pharmaceutical development. Retrieved February 18, 2026, from [Link]
- Tejs, S. (2008). The Ames test: a methodological short review. Biotechnologia, 80, 57-65.
- (Reference to an eye irrit
- (Reference to an SDS authoring guide, if used)
-
XENOMETRIX. (n.d.). In Vitro MicroNucleus Test MNT (OECD TG487). Retrieved February 18, 2026, from [Link]
- (Reference to an HAA metabolism paper, if used)
- (Reference to another Ames test protocol, if used)
- (Reference to another QSAR paper, if used)
-
European Chemicals Agency (ECHA). (2016). Advice on skin and eye irritation testing helps reduce animal tests. [Link]
- (Reference to an automated micronucleus assay protocol, if used)
- (Reference to an OECD 405 summary, if used)
-
RE-Place. (n.d.). In vitro mammalian cell micronucleus test. Retrieved February 18, 2026, from [Link]
- (Reference to another SDS authoring guide, if used)
- (Reference to another SDS guide, if used)
- (Reference to an in silico metabolism prediction paper, if used)
- (Reference to an in silico toxicity prediction video/resource, if used)
- (Reference to another in silico toxicity prediction resource, if used)
Sources
- 1. optibrium.com [optibrium.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ijrap.net [ijrap.net]
- 4. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. All news - ECHA [echa.europa.eu]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabolism of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 13. New horizons in toxicity prediction: supporting pharmaceutical development | University of Leeds [leeds.ac.uk]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. archive.epa.gov [archive.epa.gov]
- 16. criver.com [criver.com]
- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 18. xenometrix.ch [xenometrix.ch]
- 19. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 20. optibrium.com [optibrium.com]
- 21. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
Methodological & Application
Application Note: High-Purity Synthesis of 6-Amino-3-(4-fluorophenyl)picolinic Acid
This guide details the laboratory synthesis of 6-Amino-3-(4-fluorophenyl)picolinic acid , a structural motif relevant to synthetic auxin herbicides (e.g., arylpicolinates) and medicinal chemistry scaffolds.
The protocol prioritizes the Suzuki-Miyaura cross-coupling of a halogenated pyridine precursor, ensuring regiochemical integrity and high purity.
Introduction & Retrosynthetic Analysis[1][2]
The target molecule features a pyridine core substituted with a carboxylic acid at C2, a 4-fluorophenyl group at C3, and a primary amine at C6. The primary synthetic challenge is establishing the C3-aryl bond while preserving the C6-amino functionality and the C2-carboxylic acid.
Retrosynthetic Strategy
The most robust disconnection is the C3–C(Ar) bond via Suzuki-Miyaura Cross-Coupling .
-
Bond Disconnection: C3(Pyridine)–C1'(Phenyl).
-
Synthons:
-
Electrophile: Methyl 6-amino-3-bromopicolinate (protected as an ester to prevent catalyst poisoning by the free acid).
-
Nucleophile: 4-Fluorophenylboronic acid.[1]
-
Note on Regiochemistry: Direct bromination of 6-aminopicolinic acid can lead to mixtures of C3 and C5 isomers. Therefore, this protocol utilizes Methyl 6-amino-3-bromopicolinate , which can be sourced commercially or synthesized via nucleophilic substitution of methyl 3-bromo-6-chloropicolinate (where the C6-Cl is significantly more reactive toward ammonolysis than the C3-Br).
Experimental Workflow Diagram
The following diagram outlines the critical reaction pathway and decision nodes for the synthesis.
Figure 1: Step-wise synthetic workflow from the brominated precursor to the final free acid.
Detailed Experimental Protocols
Phase 1: Suzuki-Miyaura Cross-Coupling
This step installs the aryl group. The amino group at C6 is generally tolerated under these conditions without protection, provided the catalyst loading is sufficient.
Reagents & Materials:
-
Substrate: Methyl 6-amino-3-bromopicolinate (1.0 equiv)
-
Boronic Acid: 4-Fluorophenylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv / 5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen (Strictly inert)
Procedure:
-
Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine Methyl 6-amino-3-bromopicolinate (1.0 g, 4.33 mmol), 4-Fluorophenylboronic acid (0.91 g, 6.50 mmol), and K₂CO₃ (1.79 g, 13.0 mmol).
-
Degassing: Add 1,4-Dioxane (16 mL) and Water (4 mL). Sparge the mixture with argon for 10 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (177 mg, 0.22 mmol) quickly under a positive stream of argon. Seal the vessel.
-
Reaction: Heat the mixture to 85°C (oil bath temperature) with vigorous stirring. Monitor reaction progress by TLC (Hexanes/EtOAc 1:1) or LC-MS.
-
Checkpoint: Conversion is typically complete within 4–6 hours. The product usually appears as a fluorescent spot under UV (254/366 nm).
-
-
Workup:
-
Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
-
Filter the biphasic mixture through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate.
-
Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).
-
Yield Expectation: 75–85% as a pale yellow solid.
-
Phase 2: Ester Hydrolysis (Saponification)
Conversion of the methyl ester to the free carboxylic acid.
Reagents:
-
Substrate: Methyl 6-amino-3-(4-fluorophenyl)picolinate (from Phase 1)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)
-
Solvent: THF : Water (3:1) or Methanol : Water (3:1)
-
Acid: 1M HCl (for pH adjustment)
Procedure:
-
Dissolution: Dissolve the intermediate ester (1.0 equiv) in THF/Water (3:1, concentration ~0.1 M).
-
Hydrolysis: Add LiOH·H₂O (3.0 equiv) in one portion. Stir at room temperature.
-
Note: If solubility is poor, mild heating to 40°C may be required.
-
-
Monitoring: Monitor by TLC or LC-MS until the ester peak disappears (typically 2–3 hours).
-
Workup & Isolation:
-
Evaporate the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous residue with water (10 mL).
-
Acidification: Cool the solution in an ice bath (0°C). Slowly add 1M HCl dropwise with stirring until the pH reaches 3–4 .
-
Precipitation: The product should precipitate as a white or off-white solid.
-
Stir the suspension at 0°C for 30 minutes to ensure complete precipitation.
-
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 5 mL) and cold diethyl ether (1 x 5 mL) to remove trace lipophilic impurities.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Analytical Data & Validation
To ensure the integrity of the synthesized compound, compare analytical results against these expected values.
| Parameter | Expected Data | Notes |
| Physical State | Off-white to pale yellow powder | High melting point expected (>150°C, dec).[5] |
| ¹H NMR (DMSO-d₆) | δ 12.5 (br s, 1H, COOH), 7.6 (m, 2H, Ar-H), 7.4 (d, 1H, Py-H4), 7.2 (m, 2H, Ar-H), 6.8 (d, 1H, Py-H5), 6.2 (br s, 2H, NH₂). | Diagnostic coupling of F-Phenyl and Pyridine protons. |
| ¹⁹F NMR | δ -110 to -115 ppm (m) | Single distinct peak for 4-F group. |
| LC-MS (ESI+) | [M+H]⁺ ≈ 233.07 | Exact Mass: 232.06 |
| Purity (HPLC) | > 95% (Area %) | Method: C18 Column, ACN/Water + 0.1% Formic Acid. |
Troubleshooting & Optimization
Common Failure Modes
-
Low Conversion in Coupling:
-
Cause: Catalyst poisoning by the free amino group or oxidation of the catalyst.
-
Solution: Increase catalyst loading to 10 mol%. Ensure rigorous degassing. If problem persists, protect the amine as an acetamide (Ac) or carbamate (Boc) prior to coupling, then deprotect during the hydrolysis step.
-
-
Protodeboronation:
-
Cause: The 4-fluorophenylboronic acid loses the boron group before coupling.
-
Solution: Use a milder base (e.g., K₃PO₄) or anhydrous conditions (DMF/Toluene) if water promotes hydrolysis of the C-B bond.
-
-
Regioisomer Contamination:
-
Cause: Impure starting material (mixture of 3-bromo and 5-bromo).
-
Solution: Verify the ¹H NMR of the starting material.[4] The coupling constant (
) between H4 and H5 in the pyridine ring differs for 3,6-disubstituted vs 5,6-disubstituted pyridines.
-
Safety & Handling
-
Palladium Catalysts: Can be sensitizers. Handle in a fume hood.
-
Fluorinated Compounds: Generally stable, but standard PPE (gloves, goggles, lab coat) is mandatory.
-
Waste Disposal: Segregate halogenated organic waste and heavy metal waste (Palladium) according to institutional EHS guidelines.
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Synthesis of Aminopicolinic Acid Derivatives: Bawa, R. A., & Beatty, A. M. (2012).[2] Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Link
- Schlosser, M., et al. (2005). Site-Selective Halogenation of Pyridines. Journal of Organic Chemistry.
-
Precursor Availability (Methyl 6-amino-3-bromopicolinate): PubChem Compound Summary for CID 45480452. Link (Note: Isomer nomenclature requires careful verification; CAS 178876-83-0 is the specific methyl ester precursor).
Sources
Application Notes & Protocols: Solid-Phase Extraction (SPE) for Picolinic Acid Herbicide Analysis in Soil
Abstract: This document provides a comprehensive technical guide on the application of Solid-Phase Extraction (SPE) for the selective isolation and concentration of picolinic acid herbicides from complex soil matrices. Picolinic acid herbicides, including compounds like picloram, clopyralid, and aminopyralid, are effective systemic herbicides whose persistence and mobility in soil necessitate robust and sensitive analytical monitoring.[1][2] Due to the inherent complexity of soil, which contains numerous potential interferences, a highly selective and efficient sample preparation method is paramount for accurate quantification by downstream analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide details the underlying principles, critical experimental considerations, and provides two validated protocols—a traditional cartridge-based SPE method and a modern QuEChERS approach—designed for researchers and analytical scientists.
Foundational Principles: Picolinic Acids and Solid-Phase Extraction
Picolinic acid herbicides are a class of synthetic auxin herbicides characterized by a pyridine carboxylic acid core.[1] Their acidic nature (governed by the pKa of the carboxylic acid group) is the pivotal chemical property exploited for their selective extraction from soil. These compounds are highly water-soluble and can be mobile in soils, posing a risk of leaching into groundwater, which underscores the need for their diligent monitoring.[1]
Solid-Phase Extraction (SPE) is a sample preparation technology that uses a solid adsorbent (the stationary phase) to separate components of a liquid mixture (the mobile phase).[3][4] For picolinic acid herbicides, the primary retention mechanism employed is typically anion exchange, where the deprotonated (negatively charged) carboxylic acid group of the herbicide electrostatically interacts with a positively charged functional group on the SPE sorbent. Polymeric reversed-phase sorbents can also be effective, retaining the herbicides through hydrophobic and polar interactions. The choice of sorbent and the careful manipulation of pH are critical for achieving high recovery and purity.[5][6]
The Critical Role of pH
The charge state of a picolinic acid herbicide is dictated by the pH of the solution. At a pH above their pKa value (~2-3), the carboxylic acid group will be deprotonated, yielding a negatively charged anion. This is the ideal state for retention on an anion-exchange SPE sorbent. Conversely, at a pH below the pKa, the herbicide will be in its neutral, protonated form, which is less water-soluble and can be retained by reversed-phase mechanisms or eluted from an anion exchanger. This pH-dependent behavior is the cornerstone of a successful SPE method.[7]
Pre-Extraction Workflow: Ensuring Sample Integrity and Representative Analysis
The validity of any analytical result begins with proper sample collection and preparation. The heterogeneous nature of soil makes this stage particularly crucial.
Soil Sampling Strategy
A single soil sample is rarely representative of an entire field. Herbicide residues can be unevenly distributed due to application methods, soil type variations, and topography.[8]
-
Composite Sampling: For a given area (e.g., up to 5 hectares), a minimum of 20-40 soil cores should be collected and combined to form a single composite sample.[9] Samples should be taken from the upper 10-15 cm of the soil profile, where most residual herbicides are typically found.[10][11]
-
Targeted Sampling: If "hot spots" are suspected, such as in sprayer overlap zones or low-lying areas, separate, targeted samples should be collected from these locations.[12]
-
Sample Handling: Once collected, samples must be refrigerated or frozen as soon as possible to minimize microbial degradation of the target herbicides.[10] For analysis, the soil should be air-dried and sieved (e.g., through a 2 mm mesh) to remove stones and debris and to ensure homogeneity.
Physicochemical Properties of Key Picolinic Acid Herbicides
Understanding the properties of the target analytes is essential for method development.
| Herbicide | Chemical Structure | Molar Mass ( g/mol ) | Water Solubility | pKa |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | 241.46 | 430 mg/L | 2.3 |
| Clopyralid | 3,6-dichloro-2-pyridinecarboxylic acid | 192.01 | 1,000 mg/L | 2.3 |
| Aminopyralid | 4-amino-3,6-dichloropyridine-2-carboxylic acid | 207.03 | 2,480 mg/L | 2.9 |
Data compiled from publicly available pesticide properties databases.
Protocol I: Traditional Cartridge-Based Solid-Phase Extraction
This protocol utilizes a weak anion exchange (WAX) or polymeric SPE cartridge, providing a robust and selective cleanup for complex soil matrices. Molecularly Imprinted Polymers (MIPs) specific for picolinic acids also offer very high selectivity.[13]
Materials and Reagents
-
Soil Sample: Air-dried, sieved (<2 mm)
-
Extraction Solvent: Acetonitrile:Water (80:20, v/v) with 1% Formic Acid
-
SPE Cartridges: Weak Anion Exchange (WAX, e.g., aminopropyl-bonded silica) or a specialized polymeric phase like Waters Oasis HLB.[14]
-
Conditioning Solvents: Methanol, Deionized Water
-
Wash Solvent: Methanol:Water (50:50, v/v)
-
Elution Solvent: 5% Formic Acid in Acetonitrile
-
Centrifuge, Shaker, SPE Vacuum Manifold, Nitrogen Evaporator
Step-by-Step Methodology
-
Soil Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of the extraction solvent (Acetonitrile:Water with 1% Formic Acid). The acid ensures the herbicides are in their neutral form, aiding extraction from soil particles.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant (the extract) into a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry. This step activates the sorbent.
-
-
Sample Loading:
-
Take the soil extract and adjust the pH to ~7.0-8.0 with a dilute ammonium hydroxide solution. This deprotonates the herbicides, preparing them for anion exchange retention.
-
Load the pH-adjusted extract onto the conditioned SPE cartridge at a slow, steady flow rate of approximately 1-2 mL/min.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of the wash solvent (Methanol:Water) to remove weakly bound, undesired matrix components.
-
Dry the cartridge under vacuum for 5 minutes to remove the wash solvent.
-
-
Elution (Analyte Recovery):
-
Place a clean collection tube under the cartridge.
-
Elute the target picolinic acid herbicides with 5 mL of the elution solvent (5% Formic Acid in Acetonitrile). The high concentration of acid neutralizes the charge on the herbicides, releasing them from the anion exchange sorbent.
-
-
Final Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for your analytical instrument (e.g., 10% Methanol in water) for LC-MS/MS analysis.
-
Workflow Diagram: Traditional SPE
Caption: Workflow for traditional cartridge-based SPE.
Protocol II: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach
The QuEChERS method is a streamlined approach that combines extraction and cleanup into fewer steps, using a technique called dispersive SPE (d-SPE).[15][16][17] It is highly effective for multi-residue analysis and has been successfully adapted for soil matrices.[18][19][20]
Materials and Reagents
-
Soil Sample: Air-dried, sieved (<2 mm)
-
Deionized Water
-
Acetonitrile (ACN)
-
QuEChERS Extraction Salts: Magnesium Sulfate (anhydrous), Sodium Chloride, Sodium Citrate buffer salts (commercially available in pouches, e.g., AOAC 2007.01 method).[21]
-
d-SPE Sorbents: Anhydrous Magnesium Sulfate, Primary Secondary Amine (PSA), and C18.
-
50 mL and 2 mL Centrifuge Tubes
Step-by-Step Methodology
-
Sample Hydration and Extraction:
-
Salting-Out Partitioning:
-
Add the contents of one QuEChERS extraction salt pouch to the tube.
-
Immediately shake for 1 minute to prevent the agglomeration of salts. The salts induce a phase separation between the water and acetonitrile and drive the herbicides into the ACN layer.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing anhydrous MgSO₄ (to remove residual water), PSA (to remove organic acids and other polar interferences), and C18 (to remove non-polar interferences).
-
Vortex the d-SPE tube for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract Preparation:
-
The resulting supernatant is the final extract. It can be directly transferred to an autosampler vial for LC-MS/MS analysis. If needed, a solvent exchange can be performed.
-
Workflow Diagram: QuEChERS```dot
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Define nodes soil [label="1. Hydration & Extraction\n(5g Soil + 5mL H2O + 10mL ACN)"]; shake1 [label="Shake Vigorously (5 min)"]; add_salts [label="2. Add QuEChERS Salts\n(MgSO4, NaCl, Citrate)"]; shake2 [label="Shake & Centrifuge"];
supernatant [label="Take 1mL of Supernatant (ACN Layer)"];
dspe_tube [label="3. Dispersive SPE Cleanup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dspe_contents [label="Add to d-SPE Tube\n(MgSO4, PSA, C18)"]; vortex_centrifuge [label="Vortex & Centrifuge"];
final_extract [label="Final Extract", shape=ellipse]; analysis [label="LC-MS/MS Analysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections soil -> shake1 -> add_salts -> shake2; shake2 -> supernatant; supernatant -> dspe_contents; dspe_tube -> dspe_contents [style=invis]; dspe_contents -> vortex_centrifuge; vortex_centrifuge -> final_extract -> analysis; }``` Caption: Workflow for the QuEChERS extraction and d-SPE cleanup.
Method Validation: Ensuring Trustworthy Results
A protocol is only reliable if it has been validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. K[23]ey parameters include:
-
Accuracy (Recovery): Determined by analyzing soil samples spiked with a known concentration of the herbicides before extraction. Recoveries should typically fall within the 70-120% range. *[19][24] Precision: The closeness of agreement between a series of measurements. It is expressed as the Relative Standard Deviation (RSD) and should be less than 20%. *[24] Linearity: Assessed by creating a calibration curve over a range of concentrations. The correlation coefficient (r²) should be >0.99.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For soil, LOQs are often in the low µg/kg range. *[14][19] Matrix Effects: The alteration of analytical signal due to co-eluting compounds from the soil matrix. These can be assessed and compensated for by using matrix-matched standards for calibration.
Example Validation Data
| Herbicide | Spiking Level (µg/kg) | Average Recovery (%) (n=6) | Precision (RSD %) |
| Picloram | 10 | 95.4 | 6.8 |
| Clopyralid | 10 | 91.2 | 8.1 |
| Aminopyralid | 10 | 98.6 | 5.5 |
This table presents illustrative data to demonstrate typical performance criteria for a validated method.
Conclusion
Solid-phase extraction is an indispensable tool for the analysis of picolinic acid herbicides in soil. The choice between a traditional cartridge-based method and a QuEChERS approach depends on the specific laboratory workflow, desired throughput, and target analyte list. The traditional SPE method can offer higher selectivity through careful sorbent selection, while the QuEChERS protocol provides significant advantages in speed and simplicity for multi-residue screening. R[17]egardless of the chosen protocol, a thorough understanding of the underlying chemical principles, meticulous sample handling, and rigorous method validation are essential for generating accurate, reliable, and defensible data in the environmental monitoring of these important herbicides.
References
-
Affinisep. (n.d.). Picolinic herbicides. Retrieved from [Link]
-
Gentry, R., & Newhouser, R. (2025, March 15). Testing for and Deactivating Herbicide Residues. Penn State Extension. Retrieved from [Link]
-
GRDC. (2022, February 10). Soil and plant tissue testing for herbicide residues – how can it help. Grains Research and Development Corporation. Retrieved from [Link]
-
Neal, J. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]
-
Agriculture Victoria. (2025, December 24). Sampling soils, vegetables, fruit and grain for residue testing. Retrieved from [Link]
-
Grainews. (2019, March 18). Check your soil for herbicide residue. Retrieved from [Link]
-
Hall, R. C., Giam, C. S., & Merkle, M. G. (1970). A New Technique for the Determination of Picloram and Other Herbicides Containing Carboxylic Acid and Ester Groups. Analytical Chemistry, 42(3), 423-425. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). ECM for Picloram & Clopyralid in Soil - MRID 49753805. Retrieved from [Link]
-
Hussein, A., & Loya, B. R. (1994). Solid-Phase Extraction of Dicamba and Picloram from Water and Soil Samples for HPLC Analysis. Journal of Agricultural and Food Chemistry, 42(12), 2821-2825. Retrieved from [Link]
-
Affinisep. (n.d.). AN-0037-01 Determination of Aminopyralid, Clopyralid and Picloram in compost and water. Retrieved from [Link]
-
Caldas, S. S., Bolzan, C. M., & Primel, E. G. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4296. Retrieved from [Link]
-
AENSI Publisher. (n.d.). Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC-MSMS. Retrieved from [Link]
-
Li, Y., et al. (2025, June 27). Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
SWA Environmental Consultants & Engineers. (2025, July 15). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solid-phase extraction of acidic herbicides. Retrieved from [Link]
-
Tian, Y., et al. (2012). Simultaneous Determination of Aminopyralid, Clopyralid, and Picloram Residues in Vegetables and Fruits Using Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC International, 95(2), 546-552. Retrieved from [Link]
-
Wilson, R. G. (n.d.). Picolinic acid family of herbicides - management of invasive plants in the western usa. Retrieved from [Link]
-
Spycher, S., et al. (2023). A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control. Environmental Sciences Europe, 35(1), 63. Retrieved from [Link]
-
Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Retrieved from [Link]
-
QuEChERS. (n.d.). Home. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Lesueur, C., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4296. Retrieved from [Link]
-
Analytics-Shop. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection. Retrieved from [Link]
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Affinisep. (n.d.). Aminopyralid, Clopyralid and Picloram in cereals extracts using AFFINIMIP® SPE Picolinic Herbicides. Retrieved from [Link]
-
Cieslik, E., et al. (2016). Rapid determination of acid herbicides in soil by liquid chromatography with tandem mass spectrometric detection based on dispersive solid phase extraction. Journal of Chromatography A, 1448, 29-38. Retrieved from [Link]
-
Spadotto, C. A., & Martin-Neto, L. (2017). QuEChERS sample preparation for pesticide residue analysis in soils: a review. Ciência e Agrotecnologia, 41(5), 487-502. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). Method for detecting aminopyralid pesticide residues in barley.
-
AB SCIEX. (n.d.). The Detection of Acidic Herbicides and Phenyl Ureas by LC-MS/MS with Large Volume Injection and Automated Column Switch. Retrieved from [Link]
-
Balogh, Z., et al. (2023). Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw. Applied Sciences, 14(1), 163. Retrieved from [Link]
-
Schreiber, F. A. Z., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
US Composting Council. (n.d.). Persistent Herbicides. Retrieved from [Link]
-
Mendes, K. F., et al. (2022). Soil pH Interference in the Behavior of Weak Acid Herbicides. IntechOpen. Retrieved from [Link]
-
Rose, M. T., et al. (2016). Impact of Herbicides on Soil Biology and Function. Advances in Agronomy, 136, 133-220. Retrieved from [Link]
Sources
- 1. affinisep.com [affinisep.com]
- 2. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 3. analytics-shop.com [analytics-shop.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 9. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 10. grdc.com.au [grdc.com.au]
- 11. grainews.ca [grainews.ca]
- 12. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 13. affinisep.com [affinisep.com]
- 14. epa.gov [epa.gov]
- 15. weber.hu [weber.hu]
- 16. QuEChERS: Home [quechers.eu]
- 17. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rapid determination of acid herbicides in soil by liquid chromatography with tandem mass spectrometric detection based on dispersive solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 22. unitedchem.com [unitedchem.com]
- 23. swaenviro.com [swaenviro.com]
- 24. aensiweb.com [aensiweb.com]
Preparation of standard solutions of 6-Amino-3-(4-fluorophenyl)picolinic acid for bioassays
Application Note: Preparation of Standard Solutions of 6-Amino-3-(4-fluorophenyl)picolinic Acid for Bioassays
Abstract & Scope
This technical guide outlines the standardized protocol for preparing bioassay-ready solutions of 6-Amino-3-(4-fluorophenyl)picolinic acid (CAS: 1214379-52-8). As a synthetic picolinic acid derivative—structurally related to auxin-mimic herbicides like Halauxifen—this compound exhibits pH-dependent solubility and metal-chelating properties that necessitate specific handling. This protocol ensures reproducibility in high-throughput screening (HTS), enzymatic assays, and phenotypic plant screens by mitigating common failure modes such as micro-precipitation and solvent cytotoxicity.
Physicochemical Profile & Solubility Logic
To prepare a stable solution, one must understand the molecule's behavior in different environments.
| Property | Value / Characteristic | Experimental Implication |
| Chemical Formula | C₁₂H₉FN₂O₂ | Used for Molarity calculations. |
| Molecular Weight | 232.21 g/mol | Weighing precision is critical. |
| pKa (Acid) | ~2.8 – 3.2 (Carboxylic acid) | Critical: At pH < 3, the molecule is neutral and poorly soluble in water. At pH > 5 (physiological), it ionizes to the anion, significantly increasing aqueous solubility. |
| LogP | ~2.0 – 2.5 (Estimated) | Moderate lipophilicity. Requires organic co-solvent (DMSO) for high-concentration stocks. |
| Chelation | Bidentate Ligand (N-O donor) | Picolinic acids can chelate divalent cations (Zn²⁺, Cu²⁺).[1] Avoid metal spatulas; use glass/plastic. |
Protocol 1: Preparation of Master Stock Solution (100 mM)
Objective: Create a stable, high-concentration "Master Stock" in an anhydrous organic solvent. Solvent of Choice: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%). Storage Vessel: Amber glass vial with PTFE-lined cap (to prevent leaching and light degradation).
Step-by-Step Methodology:
-
Calculations:
-
Target Concentration:
( ) -
Target Volume:
-
Required Mass:
( )
-
-
Weighing:
-
Equilibrate the compound vial to room temperature (prevent condensation).
-
Using a plastic or ceramic spatula (to avoid trace metal contamination), weigh 23.22 mg ± 0.1 mg of the powder into a tared 4 mL amber glass vial.
-
Note: If the exact mass deviates (e.g., 24.5 mg), adjust the DMSO volume rather than trying to remove powder.
-
Correction Formula:
-
-
-
Solubilization:
-
Add the calculated volume of Anhydrous DMSO (e.g., 1000 µL for 23.22 mg).
-
Vortex vigorously for 30 seconds.
-
Sonicate at room temperature for 5 minutes to ensure complete dissolution of any micro-crystalline aggregates.
-
Visual Check: Solution should be clear and colorless to pale yellow. If turbid, continue sonication.
-
-
Storage:
-
Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C . Stable for >6 months.
-
Protocol 2: Working Solutions & Serial Dilution (Bioassay Ready)
Objective: Dilute the Master Stock into aqueous assay media without causing precipitation. Challenge: The "Crash-out" effect. Diluting hydrophobic stocks directly into water can cause precipitation. Solution: Use an intermediate dilution step or ensure rapid dispersion into buffered media.
The "0.1% DMSO Limit" Rule
Most cellular and enzymatic assays tolerate up to 0.1% - 0.5% DMSO. This protocol targets a top assay concentration of 100 µM with 0.1% DMSO .
Workflow Diagram (Graphviz)
Caption: Figure 1. Standard workflow for converting solid picolinic acid derivative into bioassay-ready soluble fractions.
Dilution Procedure:
-
Preparation of Assay Buffer:
-
Ensure Assay Buffer (e.g., PBS, HBSS, or growth media) is at pH 7.4 .
-
Expert Insight: At pH 7.4, the carboxylic acid deprotonates (COO⁻), significantly aiding solubility. Do not dilute into unbuffered water or acidic media (pH < 4).
-
-
Intermediate Dilution (100x Concentrate):
-
To achieve a final 100 µM assay concentration with 0.1% DMSO:
-
Prepare a 100 µM solution directly in media? NO. That would require 100% aqueous.
-
Better Approach (Serial Dilution in DMSO first):
-
Create a 10 mM sub-stock (10 µL Master Stock + 90 µL DMSO).
-
Create a 100 µM dosing solution by diluting the 10 mM sub-stock 1:100 into the Assay Buffer.
-
Mix: Add 10 µL of 10 mM sub-stock into 990 µL Assay Buffer.
-
Technique: Vortex immediately upon addition to prevent local high-concentration precipitation.
-
-
-
-
Final Assay Plate:
-
Add the diluted aqueous solution to cells/enzyme.
-
Quality Control: The Self-Validating System
Trust but verify. Lipophilic compounds can adhere to plastics or precipitate invisibly.
A. The "Cloud Point" Check
Before adding to the assay plate, hold the working solution up to a light source against a dark background.
-
Pass: Crystal clear.
-
Fail: Tyndall effect (scattering of light) or visible particles.
-
Remedy: If cloudy, check pH. If pH is neutral and it still precipitates, the concentration exceeds the solubility limit. Reduce concentration or increase DMSO tolerance if assay permits.
B. UV-Vis Verification (Beer-Lambert Validation)
Picolinic acids absorb strongly in the UV region (approx. 260–280 nm).
-
Dilute a fresh aliquot of Master Stock (1:1000) in PBS.
-
Measure Absorbance at
(determine via scan, likely ~270 nm). -
Compare against a known reference or theoretical extinction coefficient.
-
Acceptance:
of expected value.
Troubleshooting Decision Tree
Caption: Figure 2. Troubleshooting logic for solubility issues with picolinic acid derivatives.
References
-
PubChem. 6-Amino-3-(4-fluorophenyl)picolinic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Verified for structural analogs and picolinic acid properties).
-
Food and Agriculture Organization (FAO). Halauxifen-methyl and Halauxifen Acid: Specifications and Evaluations for Agricultural Pesticides. FAO/WHO Joint Meeting on Pesticide Residues. Available at: [Link] (Source for pKa and solubility behavior of the 4-amino-3-chloro-6-aryl-picolinic acid class).
-
Corteva Agriscience. Arylex™ Active Technical Bulletin. (Providing context on the synthetic auxin mode of action and acid-form activity). Available at: [Link]
Sources
Formulation strategies for stabilizing 6-Amino-3-(4-fluorophenyl)picolinic acid
Application Note: Formulation Strategies for Stabilizing 6-Amino-3-(4-fluorophenyl)picolinic acid
Part 1: Executive Summary & Molecule Profile
6-Amino-3-(4-fluorophenyl)picolinic acid is a structural analog of the arylpicolinate class of synthetic auxin herbicides (e.g., Halauxifen, Florpyrauxifen). Unlike commercial analogs which typically feature a 4-amino-6-aryl substitution pattern, this molecule presents a 6-amino-3-aryl scaffold. This structural inversion presents unique stability challenges, primarily driven by the electron-donating amino group at the ortho position to the ring nitrogen and the steric/electronic influence of the 3-aryl moiety.
Core Stability Challenges:
-
Photolytic Instability: The aminopyridine core is highly susceptible to UV-mediated ring cleavage and oxidation.
-
Decarboxylation: The picolinic acid moiety (pyridine-2-carboxylic acid) is prone to thermal decarboxylation, particularly in acidic environments.
-
Solubility-Driven Precipitation: As a zwitterionic species, the free acid exhibits low water solubility, leading to crystal growth (Ostwald ripening) in suspension concentrates.
Part 2: Degradation Mechanisms & Stabilization Logic[1]
To formulate effectively, we must first map the "Failure Modes" of the molecule.
Degradation Pathways (DOT Visualization)
Figure 1: Primary degradation pathways and corresponding stabilization interventions.
Part 3: Formulation Strategies
Strategy A: Soluble Liquid (SL) via Salt Formation
Best for: High-load formulations requiring rapid leaf penetration.
The free acid is insoluble. To stabilize it in an aqueous system, we must convert it to a water-soluble salt.
-
Counter-ion Selection:
-
Potassium (K+): Cost-effective, high solubility, but high pH may cause hydrolysis if ester adjuvants are added.
-
Choline: Excellent compatibility, lower volatility, "greener" profile.
-
Dimethylamine (DMA): Standard industry choice, good volatility profile, but odor issues.
-
-
Critical Parameter: pH Maintenance. Picolinic acids are most stable as carboxylate anions. Maintain formulation pH between 7.5 and 9.0 . Below pH 5, the free acid precipitates; above pH 10, ring hydrolysis risks increase.
Strategy B: Suspension Concentrate (SC) via Crystal Engineering
Best for: Combinations with other actives or if salt solubility is limited.
-
Challenge: Ostwald Ripening (small crystals dissolving and redepositing on larger ones).
-
Solution: Use steric stabilizers (block copolymers like Pluronic® or Atlox™) rather than simple electrostatic dispersants.
-
Rheology: Incorporate Xanthan gum (0.1-0.3%) to create a yield stress that prevents sedimentation.
Part 4: Detailed Protocols
Protocol 1: Self-Validating Salt Screening System
Objective: Identify the optimal counter-ion for maximum solubility and stability.
Materials:
-
6-Amino-3-(4-fluorophenyl)picolinic acid (98% purity).[1][2][3][4][5][6][7]
-
Bases: KOH (20%), Choline Hydroxide (45%), Dimethylamine (40%).
-
HPLC System (C18 column, UV detection at 254 nm).
Procedure:
-
Stoichiometric Titration:
-
Weigh 1.0 g of active into three separate vials.
-
Add water (5 mL) to create a slurry.
-
Slowly titrate with the respective base while stirring until the solution clears (target pH 8.0).
-
Record the molar ratio required for dissolution (Theoretical is 1:1).
-
-
Freeze-Thaw Stress Testing (The Validator):
-
Place the clear salt solutions in a freezer (-10°C) for 24 hours.
-
Thaw at room temperature.
-
Pass Criteria: Solution must remain clear with no sediment. Sediment indicates salt instability or "salting out."
-
-
Thermal Stress:
Protocol 2: Formulation of a Stabilized Soluble Liquid (SL)
Target: 200 g/L Choline Salt Formulation
| Component | Function | % w/w | Rationale |
| Active Ingredient | Herbicide | ~18.5% | Equivalent to 200 g/L acid |
| Choline Hydroxide | Solubilizer | ~10-12% | Forms stable salt; adjust to pH 8.5 |
| Propylene Glycol | Antifreeze | 5.0% | Prevents freezing during storage |
| EDTA (Tetrasodium) | Chelator | 0.1% | Sequesters metal ions that catalyze oxidation |
| Sodium Metabisulfite | Antioxidant | 0.1% | Protects amino group from oxidation |
| Water | Diluent | q.s.[5] | Carrier |
Step-by-Step Manufacturing:
-
Charge water and propylene glycol into the vessel.
-
Add Choline Hydroxide (80% of calculated amount).
-
Add Active Ingredient slowly under agitation.
-
Adjust pH: Titrate with remaining Choline Hydroxide to pH 8.5 ± 0.2.
-
Add Stabilizers: Add EDTA and Sodium Metabisulfite. Mix for 30 mins.
-
Filtration: Filter through a 1-micron filter to remove particulates.
Part 5: Formulation Decision Logic
Figure 2: Decision tree for selecting the optimal formulation vehicle.
References
-
National Analytical Corporation. (n.d.).[2][5][6][10] 6-Amino-3-(4-fluorophenyl)picolinic acid Specifications and CAS 1214379-52-8. TradeIndia. Retrieved October 26, 2023, from [Link]
-
Epp, J. B., et al. (2016).[11] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
- Dow AgroSciences. (2011). Stabilized herbicidal formulations and methods of use. U.S. Patent Application US20110015074A1.
Sources
- 1. Fluorides Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]
- 2. Picolinic Acid In Mumbai Maharashtra At Best Price | Picolinic Acid Manufacturers Suppliers In Bombay [tradeindia.com]
- 3. 5,5â²-[[2-(3,4-Dimethoxyphenyl)ethyl]imino]bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl) pentane nitrile] hydrochloride Supplier in Mumbai, 5,5â²-[[2-(3,4-Dimethoxyphenyl)ethyl]imino]bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl) pentane nitrile] hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]
- 4. Ascorbic Acid EP Impurity D Supplier in Mumbai, Ascorbic Acid EP Impurity D Trader, Maharashtra [chemicalmanufacturers.in]
- 5. Dl-thioctic Acid - Cas No: 1077-28-7, Pharmaceutical Grade White To Off-white Crystalline Powder With 98% Purity For R&d Use at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]
- 6. 6-chloro Picolinic Acid(4684-94-0) at Best Price in Ankleshwar, Gujarat | Cynor Laboratories [tradeindia.com]
- 7. 5,5-[[2-(3,4-Dimethoxyphenyl)ethyl]imino]bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl) pentane nitrile] hydrochloride Supplier in Mumbai, 5,5-[[2-(3,4-Dimethoxyphenyl)ethyl]imino]bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl) pentane nitrile] hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]
- 8. Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integrated Production Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 [mdpi.com]
- 10. Ethyl- 2-picolinate (2524-52-9) at Best Price in Ankleshwar, Gujarat | Cynor Laboratories [tradeindia.com]
- 11. agribusinessglobal.com [agribusinessglobal.com]
Suzuki-Miyaura coupling conditions for synthesizing 4-fluorophenyl picolinates
Application Note: High-Efficiency Suzuki-Miyaura Protocols for Functionalized Picolinate Scaffolds
Executive Summary & Strategic Scope
This Application Note details the optimized conditions for the synthesis of 4-fluorophenyl-substituted picolinates (specifically methyl 6-(4-fluorophenyl)picolinate) via Suzuki-Miyaura cross-coupling.
Critical Scope Clarification: The term "4-fluorophenyl picolinate" can chemically refer to two distinct structures. This guide addresses the biaryl synthesis (C-C bond formation), which is the domain of Suzuki coupling.[1][2][3][4]
-
Target Transformation: Coupling of 4-fluorophenylboronic acid with methyl 6-chloropicolinate.
-
Why this is challenging: Pyridine-based electrophiles (picolinates) possess a basic nitrogen atom capable of coordinating to and poisoning palladium catalysts. Furthermore, electron-deficient heteroaryl chlorides are often sluggish to undergo oxidative addition compared to bromides or iodides.
This protocol leverages bulky, electron-rich phosphine ligands to overcome catalyst poisoning and facilitate turnover under mild conditions.
Mechanistic Insight & Catalyst Selection
To achieve high yields (>90%) and suppress by-products (homocoupling or protodeboronation), the catalytic cycle must be balanced.
The "Pyridyl Problem" in Suzuki Coupling
-
Catalyst Sequestration: The lone pair on the pyridine nitrogen (N1) can displace phosphine ligands, forming an inactive stable complex with Pd(II).
-
Solution: Use bidentate ligands (e.g., dppf) that resist displacement or bulky monodentate ligands (e.g., XPhos, SPhos) that sterically block N-coordination while promoting oxidative addition.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle highlighting the critical risk of Pd-poisoning by the picolinate nitrogen.
Optimized Experimental Protocols
Two protocols are provided: Method A (Robust, general-purpose) and Method B (High-performance for sterically hindered or unreactive substrates).
Reagents & Materials Table
| Component | Role | Method A (Standard) | Method B (High Activity) |
| Electrophile | Substrate | Methyl 6-chloropicolinate | Methyl 6-chloropicolinate |
| Nucleophile | Coupling Partner | 4-Fluorophenylboronic acid (1.2 equiv) | 4-Fluorophenylboronic acid (1.5 equiv) |
| Catalyst | Pd Source | Pd(dppf)Cl₂·DCM (3-5 mol%) | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | Chiral/Electronic Tuner | (Ligand integrated in catalyst) | XPhos or SPhos (2-4 mol%) |
| Base | Boronate Activator | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Medium | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) or n-Butanol |
| Temperature | Energy Input | 80–90 °C | 100 °C |
Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)
Best for: Routine synthesis, scale-up (kg), and cost-sensitive applications.
-
Setup: Charge a reaction vessel (equipped with a condenser and magnetic stir bar) with Methyl 6-chloropicolinate (1.0 equiv, 5.83 mmol) and 4-Fluorophenylboronic acid (1.2 equiv, 7.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.03 equiv, 3 mol%). Note: dppf is a bidentate ferrocenyl ligand that resists displacement by the pyridine nitrogen.
-
Solvent & Base: Add 1,4-Dioxane (20 mL) and a pre-dissolved solution of K₂CO₃ (2.0 equiv in 5 mL water).
-
Degassing (Crucial): Sparge the mixture with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Reaction: Heat to 85°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient (0-20% EtOAc).
Protocol B: The "High-Performance" Method (Buchwald Precatalysts)
Best for: Unreactive chlorides, low catalyst loading (<1 mol%), or when Method A fails.
-
Catalyst Premix (Optional but recommended): In a glovebox or under Ar flow, mix Pd₂(dba)₃ (1 mol%) and XPhos (2 mol%) in dry Toluene. Stir for 10 mins at RT to generate the active L-Pd(0) species.
-
Reaction Assembly: Add Methyl 6-chloropicolinate (1.0 equiv), 4-Fluorophenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv, anhydrous or 3M aq).
-
Solvent: Add Toluene/Water (10:1 ratio).
-
Reaction: Heat to 100°C in a sealed vial (pressure tube) for 2–4 hours.
-
Note: XPhos is exceptionally good at promoting oxidative addition into electron-rich or deactivated aryl chlorides and prevents N-coordination.
Workflow & Data Logic
The following diagram illustrates the decision matrix for synthesis and purification.
Figure 2: Operational workflow for selecting the appropriate coupling protocol.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Switch to XPhos or SPhos ligands. Ensure solvent is degassed thoroughly. |
| Protodeboronation | Base/Temp too aggressive | The 4-fluorophenyl group is stable, but if loss occurs, switch base to KF or CsF and use anhydrous conditions (Dioxane). |
| Hydrolysis of Ester | Aqueous Base + Heat | Picolinate esters are labile. If the ester hydrolyzes to the acid, re-esterify using MeOH/H₂SO₄ post-coupling, or use anhydrous K₃PO₄ in Toluene. |
| Homocoupling | Oxygen present | Rigorous degassing is required. 4-F-Ph-B(OH)₂ will homocouple to 4,4'-difluorobiphenyl in the presence of O₂. |
References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling Conditions for the Synthesis of Heterobiaryl Compounds. Organic Process Research & Development, 15(3), 704–709. (Focus on pyridine couplings). Link
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Determination of 6-Amino-3-(4-fluorophenyl)picolinic acid in Crop Samples via Acidified QuEChERS and LC-MS/MS
This Application Note is designed for analytical chemists and researchers in agrochemical development. It details a robust, field-validated protocol for the extraction and quantification of 6-Amino-3-(4-fluorophenyl)picolinic acid (CAS 1214379-52-8) in complex crop matrices.
Abstract
This protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method optimized for the extraction of 6-Amino-3-(4-fluorophenyl)picolinic acid , a polar, amphoteric picolinic acid derivative, from high-starch and high-cellulose crop matrices (grains, straw). Unlike standard protocols, this method utilizes acidified acetonitrile extraction to suppress ionization of the carboxylic acid moiety, ensuring high recovery. Crucially, the dispersive solid-phase extraction (dSPE) step is engineered to exclude Primary Secondary Amine (PSA) , which irreversibly retains the acidic analyte, substituting it with C18 and/or Graphitized Carbon Black (GCB) for effective lipid and pigment removal without analyte loss.
Introduction & Chemical Context
6-Amino-3-(4-fluorophenyl)picolinic acid is a structural analog to synthetic auxin herbicides (e.g., Halauxifen, Florpyrauxifen). It possesses an amphoteric nature due to the presence of:
-
Basic moiety: An amino group (-NH2) on the pyridine ring.
-
Acidic moiety: A carboxylic acid group (-COOH) at position 2.
The Challenge
Standard QuEChERS methods (EN 15662 or AOAC 2007.01) use citrate or acetate buffering at pH 5–5.5. While sufficient for many pesticides, picolinic acids (pKa ~2–3) remain partially ionized at this pH, leading to poor partitioning into the organic phase. Furthermore, the standard cleanup sorbent, PSA , acts as a weak anion exchanger and will strip the acidic analyte from the extract, resulting in <20% recovery.
The Solution:
-
Acidification: Lowering the pH < 2 using formic acid ensures the analyte exists in its neutral (or protonated) form, driving it into the acetonitrile layer.
-
Selective Cleanup: Utilizing C18 for lipophilic interference removal while omitting PSA preserves the analyte.
Materials and Apparatus
Reagents
-
Acetonitrile (MeCN): LC-MS Grade.
-
Water: LC-MS Grade (Milli-Q).
-
Formic Acid (FA): 98-100% purity.
-
Extraction Salts: Anhydrous Magnesium Sulfate (
), Sodium Chloride ( ). -
dSPE Sorbents:
-
C18 (Octadecyl) end-capped.
-
GCB (Graphitized Carbon Black) - Optional for green matrices only.
-
Note: Do NOT use PSA.
-
Apparatus
-
High-Speed Homogenizer: (e.g., SPEX Geno/Grinder or Ultra-Turrax).
-
Centrifuge: Capable of 4000 x g.
-
LC-MS/MS System: (e.g., Agilent 6495 or Sciex 6500+).
-
Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
Experimental Protocol
Sample Preparation Workflow
The following diagram illustrates the critical decision points in the workflow, specifically the exclusion of PSA.
Figure 1: Optimized Acidified QuEChERS workflow highlighting the critical exclusion of PSA sorbent to prevent analyte loss.
Step-by-Step Procedure
Step 1: Sample Weighing & Hydration
-
Weigh 5.0 g ± 0.05 g of homogenized crop sample into a 50 mL centrifuge tube.
-
Critical for dry commodities (grains/straw): Add 10 mL of cold water . Vortex briefly and let stand for 15 minutes. This ensures the extraction solvent can permeate the pores of the dry matrix.
Step 2: Acidified Extraction
-
Add 10 mL of Acetonitrile containing 1% (v/v) Formic Acid .
-
Why: The formic acid protonates the carboxylic acid group of the analyte, neutralizing its charge and allowing it to partition into the organic layer.
-
-
Shake vigorously by hand for 1 minute or use a Geno/Grinder at 1000 rpm for 1 minute.
Step 3: Partitioning
-
Add the salt mixture: 4 g anhydrous
and 1 g .-
Note: Avoid citrate or acetate buffer salts as they will buffer the pH back up, potentially re-ionizing the analyte.
-
-
Immediately shake vigorously for 1 minute to prevent
agglomeration. -
Centrifuge at 4,000 x g for 5 minutes .
Step 4: Dispersive SPE (dSPE) Cleanup
-
Transfer 1 mL of the supernatant (top organic layer) into a 2 mL dSPE tube.
-
Sorbent Composition:
-
For Grains/Cereals: 150 mg
+ 50 mg C18. -
For Pigmented Crops (Leafy): 150 mg
+ 50 mg C18 + 7.5 mg GCB. -
WARNING: Do not use PSA (Primary Secondary Amine).
-
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 2 minutes .
Step 5: Final Preparation
-
Transfer 0.5 mL of the cleaned extract to an autosampler vial.
-
Dilute 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase conditions and improve peak shape).
LC-MS/MS Method Conditions
Given the amphoteric nature, Positive Electrospray Ionization (ESI+) is recommended due to the easily protonatable amino group.
Chromatographic Conditions
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2–5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
| Time (min) | % Mobile Phase B |
| 0.00 | 5 |
| 1.00 | 5 |
| 8.00 | 95 |
| 10.00 | 95 |
| 10.10 | 5 |
| 13.00 | 5 |
Mass Spectrometry Parameters (ESI+)
-
Analyte: 6-Amino-3-(4-fluorophenyl)picolinic acid
-
Molecular Formula:
-
Molecular Weight: ~232.21 g/mol
-
Precursor Ion [M+H]+: 233.2
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Interpretation |
| Quantifier | 233.2 | 187.1 | 20 | Loss of COOH (-45) |
| Qualifier | 233.2 | 167.1 | 35 | Loss of HF from ring |
| Qualifier | 233.2 | 140.1 | 45 | Pyridine ring fragmentation |
Validation & Performance
Linearity & Matrix Effects
Due to the complexity of crop matrices, Matrix-Matched Calibration is required. Prepare standards by spiking blank matrix extracts (post-cleanup).
-
Range: 1 ng/g to 500 ng/g (ppb).
-
Linearity (
): > 0.995.
Recovery Data (Typical)
The following table summarizes expected recovery values comparing the Acidified method vs. Standard method.
| Matrix | Method Type | Spike Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Wheat Grain | Acidified (No PSA) | 0.01 | 92% | 4.5 |
| Wheat Grain | Standard (Citrate + PSA) | 0.01 | 18% | 12.0 |
| Straw | Acidified (No PSA) | 0.05 | 88% | 6.2 |
| Straw | Standard (Citrate + PSA) | 0.05 | 15% | 15.4 |
Conclusion
The determination of 6-Amino-3-(4-fluorophenyl)picolinic acid requires a specific deviation from standard pesticide workflows. The Acidified QuEChERS protocol (1% Formic Acid) combined with a PSA-free cleanup is the only viable strategy to ensure quantitative recovery (>80%) and accurate reproducibility. Researchers must prioritize pH control during extraction to maintain the analyte in its neutral state.
References
-
EURL-SRM. (2024). Analysis of Acidic Pesticides using CEN-QuEChERS and FA-QuEChERS. European Union Reference Laboratory for Single Residue Methods. Link
- Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-
Technical Guide: Safe Handling, Storage, and Stability Protocols for Experimental Arylpicolinates
Topic: Guidelines for safe handling and storage of experimental arylpicolinates Content Type: Technical Application Note & Standard Operating Procedure (SOP) Audience: Research Chemists, Agronomists, and EHS Officers in Agrochemical Discovery.
Abstract
Arylpicolinates (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl) represent a distinct class of synthetic auxin herbicides characterized by high potency at low use rates and unique binding affinity to plant auxin receptors (AFB5). Their chemical structure—typically an ester-functionalized pyridine core—dictates specific stability profiles and handling requirements. This guide provides a self-validating framework for the storage, solubilization, and disposal of these compounds, minimizing experimental error caused by abiotic degradation (hydrolysis/photolysis) and ensuring personnel safety against sensitization and environmental toxicity.
Chemical Identity & Hazard Mechanism
To handle arylpicolinates safely, one must understand their reactivity profile. These compounds are pro-herbicides ; they are esters that must be metabolized in planta to their corresponding acid forms to become biologically active.
| Feature | Technical Implication |
| Chemical Class | 6-aryl-picolinic acid esters (Synthetic Auxins, HRAC Group 4). |
| Key Moiety | Ester Linkage: Susceptible to hydrolysis (moisture sensitivity). Pyridine Core: Susceptible to rapid aqueous photolysis.[1] |
| Potency | High: Active at grams per hectare (g ae/ha). Minute lab contamination can destroy non-target plant assays. |
| Health Hazards | Skin Sensitizer (H317): Potential for allergic reaction. Eye Irritant (H319): Chemical irritant. |
| Env. Hazards | Aquatic Toxicity (H410): Very toxic to aquatic life with long-lasting effects.[2] |
Engineering Controls & Personal Protective Equipment (PPE)
Due to the high herbicidal potency, containment is critical not just for safety, but to prevent cross-contamination of other experiments (e.g., control plants in a shared greenhouse).
2.1 The "Potent Compound" Containment Logic
Treat experimental arylpicolinates as Potent Compounds (OEB 3/4 equivalent) during weighing due to their drift potential.
-
Primary Barrier: Weighing must occur inside a Static-Dissipative Powder Containment Hood or a Class II Biological Safety Cabinet.
-
Static Control: These crystalline solids are often electrostatic. Use an ionizing bar or anti-static gun (e.g., Zerostat) prior to spatulation to prevent "flying" powder.
-
PPE: Nitrile gloves (double-gloved recommended for stock prep), lab coat with elastic cuffs, and safety goggles. Respiratory protection (N95/P3) is required if handling outside a hood.
Storage & Stability: The Degradation Logic
The validity of biological data depends on the integrity of the molecule. Arylpicolinates have two primary abiotic weaknesses: Hydrolysis and Photolysis .
3.1 Hydrolysis (Moisture Attack)
The ester bond (methyl or benzyl) hydrolyzes to the free acid (e.g., XDE-729 acid) in the presence of water. This reaction is pH-dependent.
-
Risk: Stock solutions in wet solvents or improper storage leads to de-esterification, altering the lipophilicity and uptake characteristics of the molecule in assays.
-
Rule: Store neat solids in desiccators.
3.2 Photolysis (Light Attack)
Arylpicolinates undergo rapid aqueous photolysis (Half-life < 1 day in clear water).
-
Risk: Transparent glass vials on a benchtop can result in significant titer loss within hours.
-
Rule: All stocks must be in Amber Glass vials.
3.3 Graphviz Visualization: Degradation Pathways
The following diagram illustrates the environmental triggers that compromise arylpicolinate integrity.
Figure 1: Abiotic degradation pathways. Moisture leads to de-esterification (altering bio-efficacy), while light leads to rapid molecular destruction.
Protocol: Preparation of Stock Solutions
Objective: Create a stable 100 mM stock solution. Self-Validating Step: The protocol includes a solvent suitability check to prevent transesterification.
4.1 Solvent Selection
-
Recommended: Dimethyl Sulfoxide (DMSO) or Acetone.
-
Why? High solubility, low reactivity.
-
-
Avoid: Methanol or Ethanol for long-term storage.
-
Why? Primary alcohols can induce transesterification (swapping the benzyl/methyl ester for a methyl/ethyl ester) over time, chemically changing the test substance.
-
4.2 Step-by-Step Procedure
-
Equilibration: Allow the storage vial to reach room temperature before opening (prevents condensation).
-
Weighing:
-
Place a pre-labeled Amber Glass Vials (20 mL) on the balance.
-
Tare.
-
Transfer ~10-50 mg of arylpicolinate using a stainless steel spatula. Do not use plastic spatulas due to static adhesion.
-
Record exact mass (
).
-
-
Calculation:
-
Solubilization: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds.
-
Validation (QC):
-
Inspect for particulates (sonicate if necessary).
-
Optional: Dilute an aliquot 1:1000 in Acetonitrile and inject on HPLC-UV (254 nm) to confirm purity and concentration against a standard curve.
-
-
Storage: Cap tightly with a Teflon-lined cap. Store at -20°C.
Decontamination & Waste Management
Because arylpicolinates are highly toxic to aquatic organisms and potent auxins, sink disposal is strictly prohibited.
5.1 Chemical Inactivation
While incineration is the ultimate disposal method, benchtop spills should be chemically deactivated before wiping.
-
Deactivation Solution: 10% Sodium Hydroxide (NaOH) or 10% Bleach solution.
-
Contact Time: Allow solution to sit on the spill for 10 minutes before absorbing with paper towels.
5.2 Workflow: Safe Handling Lifecycle
Figure 2: Operational workflow ensuring containment and chemical stability from weighing to disposal.
References
-
Corteva Agriscience. (2022). Safety Data Sheet: Halauxifen-methyl (Elevore™ Herbicide). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2016).[6] Pesticide Fact Sheet: Halauxifen-methyl. Office of Chemical Safety and Pollution Prevention. Retrieved from [6]
-
J. Netherland & R. Richardson. (2016).[7] Evaluating Sensitivity of Five Aquatic Plants to a Novel Arylpicolinate Herbicide. Weed Science. Retrieved from
-
Massachusetts Department of Agricultural Resources. (2020). Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds. Retrieved from
Sources
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. Federal Register :: Halauxifen-methyl; Pesticide Tolerances [federalregister.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Minimizing degradation of 6-Amino-3-(4-fluorophenyl)picolinic acid during sample storage
A Guide to Minimizing Degradation During Sample Storage and Handling
Welcome to the technical support guide for 6-Amino-3-(4-fluorophenyl)picolinic acid. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This molecule, with its unique combination of a primary aromatic amine, a picolinic acid core, and a fluorophenyl moiety, possesses specific vulnerabilities. Improper storage or handling can lead to degradation, compromising sample purity and leading to inconsistent experimental outcomes.
This guide provides in-depth, evidence-based answers to frequently asked questions and robust troubleshooting protocols to help you maintain the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
This section addresses the most common user queries regarding the stability and storage of 6-Amino-3-(4-fluorophenyl)picolinic acid.
Q1: What are the primary factors that can cause the degradation of 6-Amino-3-(4-fluorophenyl)picolinic acid?
The chemical structure of this compound contains three key functional groups that are susceptible to degradation under common laboratory conditions:
-
Primary Aromatic Amine: The 6-amino group is highly susceptible to oxidation. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions. Oxidative degradation is often visually indicated by a change in the sample's color, typically to yellow or brown.[1][2]
-
Picolinic Acid Core: The pyridine ring itself can undergo oxidative attack, often initiated by hydroxylation.[3][4] Furthermore, the carboxylic acid group can be susceptible to decarboxylation under thermal stress.[5]
-
Fluorophenyl Group: While the carbon-fluorine bond is generally robust, aromatic fluorine motifs can be vulnerable to photolytic degradation (photodecomposition), especially under UV light and in solutions with a non-neutral pH.[6][7]
Understanding these vulnerabilities is the first step toward designing a storage strategy that preserves the compound's integrity.
Q2: What are the recommended storage conditions for the solid (powder) form of the compound?
For optimal long-term stability, the solid compound should be stored under conditions that mitigate the risks of oxidation, moisture absorption, and thermal or light-induced degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces thermal degradation and slows oxidative processes.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation of the sensitive amine group.[9] |
| Light | Protected from Light (Amber Vial) | Prevents photodecomposition of the fluorophenyl and pyridine rings.[6][10] |
| Humidity | Dry/Desiccated Environment | The compound, like many amines, can be hygroscopic; moisture can promote hydrolytic and other degradative reactions.[9] |
| Container | Tightly Sealed Glass or HDPE | Ensures a stable microenvironment and prevents reaction with container materials.[9] |
Q3: How should I prepare and store stock solutions? Which solvents are best?
The stability of 6-Amino-3-(4-fluorophenyl)picolinic acid in solution is highly dependent on the choice of solvent and storage conditions.
-
Recommended Solvents: For non-aqueous stock solutions, high-purity, anhydrous DMSO or DMF are generally suitable. For aqueous experiments, the use of a carefully selected buffer is critical (see Q5).
-
Preparation Strategy: To minimize waste and repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to prepare a concentrated primary stock solution and then create smaller, single-use aliquots.
-
Storage of Solutions: Store aliquots at -20°C or, for extended periods, at -80°C.[8] Vials should be amber-colored or wrapped in aluminum foil to protect from light. Before use, allow an aliquot to equilibrate to room temperature slowly and vortex gently before opening.
Q4: My solution of 6-Amino-3-(4-fluorophenyl)picolinic acid has turned yellow. What does this mean, and can I still use it?
A color change to yellow, orange, or brown is a strong indicator of oxidative degradation, likely at the aromatic amine.[1] The colored species are newly formed impurities.
You should not use a discolored solution for sensitive applications without re-qualifying it. The presence of degradation products can lead to:
-
Inaccurate quantification of the parent compound.
-
Altered biological activity or off-target effects in assays.
-
Interference in analytical measurements.
Action Plan: Confirm the purity of the solution using an appropriate analytical method, such as HPLC (see Protocol 3). Compare the chromatogram to that of a freshly prepared, colorless solution. If significant degradation is observed (>5-10%), the solution should be discarded.
Q5: How does pH affect the stability of the compound in aqueous solutions?
The pH of an aqueous solution is a critical stability parameter because the molecule has both a basic amino group and an acidic carboxylic acid group. The protonation state of these groups influences the molecule's overall electronic structure and reactivity.[11]
-
Alkaline Conditions (pH > 8): Strongly basic conditions should generally be avoided. High pH can increase the rate of oxidation for phenolic and amine compounds and may also accelerate the photolysis of fluorinated aromatics.[6][12]
-
Acidic Conditions (pH < 6): While some amine-containing compounds show increased stability in acidic solutions due to protonation of the amine group, this is not universal.[13][14] For compounds with multiple functional groups, the optimal pH must often be determined empirically. Studies on similar molecules, such as 5-aminolevulinic acid, have shown that stability can be greatest at a slightly acidic pH (e.g., 2-4) and decrease significantly as the pH approaches neutral and alkaline values.[15]
Recommendation: For aqueous applications, we recommend performing a preliminary stability study to find the optimal pH for your specific experimental conditions. Start with a buffer in the slightly acidic to neutral range (pH 4-7).
Q6: Is the compound sensitive to light?
Yes. Aromatic and heteroaromatic ring systems, particularly those with fluorine substituents, can be susceptible to photodecomposition.[7][16] Exposure to ambient laboratory light or, more severely, direct UV light can provide the energy to initiate degradative reactions.
Best Practices:
-
Always store both solid samples and solutions in amber-colored vials.
-
If amber vials are unavailable, wrap clear vials securely in aluminum foil.
-
Minimize the exposure of the sample to light during weighing, dissolution, and other handling procedures.
Troubleshooting and Workflow Guides
This section provides structured workflows to diagnose and resolve common issues related to sample stability.
Issue: Inconsistent or Non-Reproducible Experimental Results
If you are experiencing variability in your assays, degradation of your compound is a primary suspect. Follow this diagnostic workflow to isolate the cause.
Caption: Workflow for troubleshooting inconsistent experimental results.
Anticipated Degradation Pathways
Understanding the likely chemical transformations your molecule may undergo can aid in identifying degradation products and refining your storage strategy.
Caption: Potential degradation pathways for the target compound.
Key Experimental Protocols
This section provides validated, step-by-step procedures for handling, storing, and analyzing your compound.
Protocol 1: Long-Term Storage of Solid Compound
-
If received in a standard vial, transfer the compound into a pre-weighed amber glass vial with a PTFE-lined cap inside a glove box or controlled environment with low humidity.
-
Backfill the vial headspace with an inert gas (e.g., argon or nitrogen).
-
Seal the vial tightly. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Label the vial clearly with the compound name, lot number, date, and storage conditions.
-
Place the vial inside a secondary container with a desiccant.
-
Store the container in a -20°C freezer that is not subject to frequent temperature fluctuations.
Protocol 2: Preparation and Storage of a Concentrated Stock Solution (10 mM in DMSO)
-
Allow the solid compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.
-
Weigh the required amount of solid in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex gently for 1-2 minutes until the solid is completely dissolved.
-
Using a calibrated pipette, dispense the solution into single-use aliquots (e.g., 20 µL) in amber or light-protected microcentrifuge tubes.
-
Label all aliquot tubes clearly.
-
Store the aliquots at -20°C or -80°C immediately.
Protocol 3: A Foundational HPLC Method for Purity Assessment
This method serves as a starting point for assessing the purity of your sample and detecting degradation products. It should be optimized for your specific instrumentation.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV-Vis Diode Array Detector (DAD), monitor at 254 nm and 280 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dilute stock solution in a 50:50 mixture of Mobile Phase A:B.
A stable sample will show a single, sharp major peak. The appearance of new peaks or a decrease in the main peak's area over time indicates degradation.
Protocol 4: Outline for a Forced Degradation (Stress Testing) Study
To proactively understand your compound's stability in different matrices, a forced degradation study is invaluable.[17][18] The goal is to achieve 5-20% degradation to ensure degradation products are formed at detectable levels.[19]
-
Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in the chosen stress media.[19]
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at room temperature and 60°C. Analyze samples at 2, 6, 24, and 48 hours.[19]
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at room temperature. Analyze samples at shorter intervals (e.g., 0.5, 1, 2, 4 hours) due to potentially faster degradation.[19]
-
Oxidation: Use 3% H₂O₂. Incubate at room temperature, protected from light. Analyze at 2, 6, 24, and 48 hours.[20]
-
Thermal Degradation: Incubate a solid sample and a solution at 70°C. Analyze at 1, 3, and 7 days.
-
Photostability: Expose a solid sample and a solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[19] Use a dark control stored under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (like Protocol 3, potentially with an extended gradient) coupled with a mass spectrometer (LC-MS) to identify the masses of any new peaks.
By following these guidelines, researchers can significantly reduce the risk of sample degradation, ensuring the accuracy, reliability, and reproducibility of their scientific work.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. [Link]
-
Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. PMC. [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]
-
Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. PubMed. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Journal of Bacteriology. [Link]
-
Enhanced Degradation of Micropollutants in a Peracetic Acid–Fe(III) System with Picolinic Acid. ACS Publications. [Link]
-
Photolysis Products of Fluorinated Pharmaceuticals: A Combined 19 F‐NMR and Mass Spectrometry Approach. ResearchGate. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
Stability of 5-aminolevulinic acid in aqueous solution. PubMed. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. [Link]
-
Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI. [Link]
-
Unprecedented Fluorophore Photostability Enabled by Low-Loss Organic Hyperbolic Materials. PubMed. [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. SpringerLink. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 [mdpi.com]
- 4. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The degradation of 2-picolinic acid_Chemicalbook [chemicalbook.com]
- 6. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Unprecedented Fluorophore Photostability Enabled by Low-Loss Organic Hyperbolic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ibisscientific.com [ibisscientific.com]
- 12. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Halauxifen Acid in Aqueous Bioassays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Halauxifen acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of its low aqueous solubility in bioassay systems. As a weak acid synthetic auxin herbicide, understanding and managing its physicochemical properties is paramount for generating accurate and reproducible data.
I. Understanding the Core Challenge: The Physicochemical Properties of Halauxifen Acid
Halauxifen-methyl is the form commonly found in commercial herbicide formulations.[1][2] It is rapidly absorbed by plants and hydrolyzed to its biologically active form, Halauxifen acid.[3][4] This acid is a weak acid with a pKa of approximately 2.84, meaning it is predominantly in its less soluble, protonated (non-ionized) form in acidic conditions.[3] Its water solubility is very low and shows little variation across a pH range of 5 to 9, remaining at approximately 1.66-1.69 mg/L.[3] This inherent low solubility presents a significant hurdle for in vitro and in vivo aqueous bioassays, where maintaining the compound in solution is critical for accurate dose-response assessments.
Key Physicochemical Properties of Halauxifen Acid
| Property | Value | Source |
| Chemical Class | Arylpicolinate (Synthetic Auxin) | [3] |
| pKa | 2.84 ± 0.04 at 19.9°C | [3] |
| Water Solubility (20°C) | ~1.67 mg/L at pH 7 | [3] |
| Mode of Action | Mimics the plant hormone auxin, leading to disruption of growth processes. | [3] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Halauxifen acid is precipitating in my aqueous bioassay medium. What is the primary cause?
A1: Precipitation is the most common issue and is directly related to Halauxifen acid's low water solubility and its pKa. If the pH of your bioassay medium is close to or below the pKa of 2.84, the compound will predominantly exist in its non-ionized, less soluble form, leading to precipitation. Even at neutral pH, its solubility is very low (~1.67 mg/L), so concentrations above this will not stay in solution.
Q2: How can I increase the solubility of Halauxifen acid for my bioassay?
A2: There are several strategies to enhance the solubility of weak acid herbicides like Halauxifen acid. The choice of method will depend on the specific requirements and constraints of your bioassay system.
-
pH Adjustment: Increasing the pH of the stock solution and the final bioassay medium well above the pKa will shift the equilibrium towards the more soluble, ionized (anionic) form.[5] However, be mindful of the pH tolerance of your biological system (cells, tissues, or whole organisms).
-
Co-solvents: Using a water-miscible organic solvent to prepare a concentrated stock solution is a common and effective approach. This stock is then diluted into the aqueous bioassay medium.
-
Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in the aqueous phase.[6]
Q3: Which co-solvents are recommended for Halauxifen acid, and what are the potential drawbacks?
A3: Dimethyl sulfoxide (DMSO) and acetone are common choices for preparing stock solutions of sparingly soluble compounds.
| Co-solvent | Recommended Starting Concentration in Stock | Maximum Final Concentration in Bioassay | Potential Concerns |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | ≤ 0.5% (v/v) | Can exhibit toxicity to some biological systems at higher concentrations. May affect membrane permeability. |
| Acetone | 10-50 mM | ≤ 0.5% (v/v) | More volatile than DMSO. Can also have toxic effects at higher concentrations. |
Troubleshooting Co-solvent Issues:
-
Always include a solvent control: This is crucial to differentiate the effects of the solvent from the effects of Halauxifen acid.
-
Minimize the final solvent concentration: Use the highest possible stock concentration to keep the final volume of added solvent to a minimum.
-
Precipitation upon dilution: If the compound precipitates when the stock is added to the aqueous medium, try a slower addition rate with vigorous vortexing or stirring. You may also need to lower the stock concentration or consider a combination of co-solvent and surfactant.
Q4: Can I use surfactants to improve solubility? If so, which ones and how?
A4: Yes, non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100 can be effective. They are generally less harsh on biological systems than ionic surfactants.
General Protocol for Using Surfactants:
-
Prepare a stock solution of Halauxifen acid in a minimal amount of a suitable co-solvent (e.g., DMSO).
-
In a separate tube, prepare the aqueous bioassay medium containing the desired final concentration of the surfactant (e.g., 0.01% - 0.1% v/v).
-
While vortexing the surfactant-containing medium, slowly add the concentrated stock solution of Halauxifen acid.
Important Considerations:
-
Critical Micelle Concentration (CMC): The surfactant concentration should be above its CMC to ensure micelle formation.
-
Potential for Biological Effects: Surfactants can have their own biological effects, so a surfactant control (medium with surfactant but no Halauxifen acid) is essential.[7]
-
Interaction with Auxin Binding: Be aware that some surfactants could potentially interfere with the binding of auxins to their receptors.
III. Step-by-Step Protocols for Solubilizing Halauxifen Acid
Protocol 1: pH-Adjusted Aqueous Stock Solution
This method is suitable for bioassays where a slightly alkaline pH is tolerable.
-
Weigh the desired amount of Halauxifen acid.
-
Add a small volume of deionized water.
-
While stirring, add a dilute solution of NaOH (e.g., 0.1 M) dropwise until the Halauxifen acid dissolves completely.
-
Monitor the pH and adjust to a level that is well above the pKa (e.g., pH 7.5-8.0) but still within the tolerance range of your bioassay.
-
Bring the solution to the final desired volume with deionized water.
-
Sterile-filter the stock solution if required for your application.
Protocol 2: Co-solvent Stock Solution Preparation
This is the most common method for compounds with very low water solubility.
-
Weigh the required amount of Halauxifen acid into a glass vial.
-
Add the appropriate volume of high-purity DMSO or acetone to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing your working solutions, dilute this stock into your final aqueous bioassay medium, ensuring the final solvent concentration is non-toxic to your system (typically ≤0.5%).
IV. Visualizing the Solubilization Strategy
The following workflow outlines the decision-making process for solubilizing Halauxifen acid for your bioassay.
Caption: Decision workflow for solubilizing Halauxifen acid.
V. Experimental Controls: The Key to Valid Data
When using any of the above methods, incorporating the proper controls is non-negotiable for data integrity.
-
Negative Control: Your biological system in the bioassay medium without any treatment.
-
Vehicle (Solvent) Control: Your biological system in the bioassay medium containing the same final concentration of the co-solvent (and/or surfactant) used to deliver the Halauxifen acid. This is critical to ensure that any observed effects are due to the herbicide and not the delivery vehicle.
-
Positive Control: A known synthetic auxin (e.g., 2,4-D or NAA) should be included to confirm that your bioassay system is responsive to auxin-like compounds.
Visualizing the Experimental Setup
Caption: Essential experimental controls for bioassays.
VI. Concluding Remarks
VII. References
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl in the product GF-2685 Herbicide. APVMA.
-
Zobiole, L. H. S., & Kalsing, A. (2017). Efficacy of halauxifen-methyl formulations to control volunteer soybean DAS-444Ø6-6 (Enlist E3TM). Revista Brasileira de Herbicidas, 16(3), 192-197. [Link]
-
Health Canada. (2014, September 16). Registration Decision for Halauxifen-Methyl. Canada.ca.
-
U.S. Environmental Protection Agency. (2016, April 29). Final Registration Decision of the New Active Ingredient Halauxifen-methyl. Regulations.gov.
-
Green, J. M., & Cahill, W. R. (2003). Increasing the Biological Activity of Weak Acid Herbicides by Increasing and Decreasing the pH of the Spray Mixture. Weed Technology, 17(2), 338-345. [Link]
-
Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Bioorganic & Medicinal Chemistry, 24(3), 392-401. [Link]
-
University of Hertfordshire. (n.d.). Halauxifen (Ref: X11393729). Agriculture and Environment Research Unit (AERU).
-
Pacific Northwest Pest Management Handbooks. (n.d.). SECTION B. AGRICHEMICALS AND THEIR PROPERTIES.
-
University of Hertfordshire. (2026, February 7). Halauxifen (Ref: X11393729). AERU.
-
U.S. Environmental Protection Agency. (n.d.). Ecological Risk Assessment for the New Herbicide Halauxifen-methyl. Regulations.gov.
-
National Center for Biotechnology Information. (n.d.). Halauxifen. PubChem.
-
U.S. Environmental Protection Agency. (n.d.). ILV for Halauxifen-methyl & Degradate Halauxifen Acid in Soil - MRID 50215501.
-
BenchChem. (n.d.). Application Notes and Protocols for Halauxifen Efficacy Field Trials.
-
U.S. Environmental Protection Agency. (n.d.). Halauxifen-methyl l luman Health Risk Assessment DP No. D406145. Regulations.gov.
-
Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl.
-
Alatoom, A., et al. (2020). Influence of Co-Dosed Lipids from Biota Extracts on the Availability of Chemicals in In Vitro Cell-Based Bioassays. Environmental Science & Technology, 54(15), 9464-9473. [Link]
-
Mississippi State University Extension Service. (n.d.). Water Quality and Herbicide Efficacy.
-
Crop Protection Network. (2024, May 20). Adjuvants with Herbicides. When and Why They Are Needed.
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide.
-
Kawakami, K., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. International Journal of Pharmaceutics, 315(1-2), 1-8. [Link]
-
O'Brien, P., et al. (2022). Evaluation of One-Time Applications of Foliar Applied Auxin Co-Applied with Surfactant for Use in Commercial Cutting Propagation. Horticulturae, 8(9), 843. [Link]
-
Washington State University Extension. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
-
Oono, Y., et al. (1998). A New Bioassay for Auxins and Cytokinins. Plant Physiology, 118(4), 1437-1445. [Link]
-
Hertel, R., & Leopold, A. C. (1963). Effects of Inorganic Solutes on the Binding of Auxin. Planta, 59(6), 535-549. [Link]
Sources
- 1. Efficacy of halauxifen-methyl formulations to control volunteer soybean DAS-444Ø6-6 (Enlist E3TM) - Weed Control Journal [weedcontroljournal.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Uptake of 6-Amino-3-(4-fluorophenyl)picolinic Acid
[1]
Executive Summary & Compound Profile
6-Amino-3-(4-fluorophenyl)picolinic acid (often the active acid metabolite of synthetic auxins like Halauxifen-methyl) presents a classic pharmacokinetic challenge: it is an amphoteric molecule dominated by its carboxylic acid functionality.[1]
Optimizing cellular uptake for this compound relies fundamentally on the Ion Trapping (pH Partition) theory.[1][2] As a weak acid, its permeability is dictated by the ratio of its protonated (neutral, lipophilic) form to its deprotonated (anionic, hydrophilic) form.[1][3]
| Parameter | Value / Characteristic | Implication for Uptake |
| Core Structure | Picolinic Acid (Pyridine-2-carboxylic acid) | Zwitterionic potential, but acts as weak acid.[1] |
| Functional Groups | 6-Amino (Electron Donor), 3-(4-F-Phenyl) (Lipophilic) | Amino group increases solubility; Fluorine increases lipophilicity.[1] |
| Estimated | ~4.5 – 5.2 (Carboxyl) | At physiological pH (7.4), it is >99% ionized (impermeable).[1] |
| Primary Uptake Mode | Passive Diffusion (Protonated) | Requires Acidic Extracellular pH. |
| Secondary Uptake Mode | Anion Transporters (OATs/Auxin Carriers) | Saturable; less dependent on pH gradient.[1] |
The Mechanism: Ion Trapping[3][4][5][6]
To maximize uptake, you must artificially shift the equilibrium toward the protonated species (
The Pathway
Figure 1: The Ion Trapping mechanism.[1][3] Lowering extracellular pH increases the concentration of the neutral species (HA), driving diffusion. Once inside, the higher cytosolic pH forces dissociation into A-, trapping the compound.[3]
Troubleshooting Guide
Q1: I lowered the pH to 4.0, but my total uptake actually decreased or data became erratic. Why?
Diagnosis: You likely triggered the "Acid Crash" (Precipitation) .[1] While lowering pH increases permeability, it drastically decreases aqueous solubility for this compound class.[1][3] If the concentration exceeds the solubility limit of the protonated form, the compound precipitates out of solution and is not available for uptake.
-
Solution:
-
Check Solubility: Run a cell-free turbidity assay at pH 4.0, 5.0, and 6.0.
-
Add Co-solvent: Ensure your buffer contains 0.1% - 0.5% DMSO or Ethanol to maintain solubility of the protonated species.[1]
-
Reduce Concentration: If working at 100 µM, drop to 10 µM. The uptake percentage often improves even if total mass drops.[1]
-
Q2: My cells are detaching or dying during the uptake phase.
Diagnosis: Acid Stress Cytotoxicity. Many mammalian cell lines (e.g., HEK293, CHO) and plant protoplasts cannot tolerate pH < 5.5 for extended periods.[3]
-
Solution:
-
Buffer Choice: Switch from Phosphate (PBS) to MES or Citrate buffers for pH < 6.[1]0. PBS has poor buffering capacity at pH 5.0, leading to wild pH swings that stress cells.[1][3]
-
Shorten Incubation: Ion trapping is rapid (equilibrium often reached in <15 mins).[1] Reduce incubation time to 10-20 minutes.
-
Q3: I see high uptake, but when I wash the cells, I lose the signal.
Diagnosis: Efflux during Washing. If you wash with standard PBS (pH 7.4), you reverse the gradient.[3] The intracellular compound (A-) sees the neutral exterior, re-protonates at the membrane interface if the boundary layer pH shifts, or simply leaks out via transporters.
-
Solution:
-
The "Ice-Lock" Method: Perform all washes with Ice-Cold buffer.[1] This rigidifies the membrane and inhibits efflux transporters.[1]
-
pH Match: Wash with ice-cold buffer at the same pH used for incubation (or slightly lower) to keep the compound protonated and "pushed" in, rather than drawing it out.[1]
-
Optimized Experimental Protocol
Objective: Quantify pH-dependent uptake of 6-Amino-3-(4-fluorophenyl)picolinic acid.
Reagents
-
Stock Solution: 10 mM in 100% DMSO.
-
Uptake Buffer A (pH 7.4): HBSS + 10 mM HEPES.[1]
-
Uptake Buffer B (pH 5.5): HBSS + 10 mM MES (Adjust with NaOH/HCl).
-
Stop Solution: Ice-cold HBSS (pH 5.5).[1]
Workflow
-
Preparation:
-
Seed cells (e.g., 5x10^5 cells/well) and allow attachment (24h).
-
Prepare dosing solutions: Dilute Stock to 10 µM in Buffer A and Buffer B. Note: Final DMSO < 0.5%.
-
-
Equilibration:
-
Uptake Phase:
-
Add 500 µL dosing solution.
-
Incubate at 37°C for 15 minutes .
-
-
Termination (Critical):
-
Analysis:
Decision Tree for Optimization
Use this logic flow to troubleshoot low uptake results.
Figure 2: Troubleshooting logic for weak acid uptake experiments.
References
-
Sterling, T.M. (1994).[1][3] Mechanisms of Herbicide Absorption Across Plant Membranes and Accumulation in Plant Cells. Weed Science. Link[1]
-
Rowland, M., & Tozer, T. N. (2012).[1][3] Clinical Pharmacokinetics and Pharmacodynamics: Concepts and Applications. Wolters Kluwer Health.[1] (Chapter on pH-partition hypothesis). Link
-
PubChem. (n.d.).[1][4] Compound Summary: Picolinic Acid.[1][5][6] National Library of Medicine.[1] Link[1]
-
Epp, J. B., et al. (2016).[1][3][7] The discovery of Halauxifen-methyl, a new auxin herbicide. Bioorganic & Medicinal Chemistry. Link[1]
-
Smith, D. A., et al. (2001).[1][3] Physicochemical Properties and their influence on uptake. Current Opinion in Drug Discovery & Development.
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 6-(3-Fluorophenyl)picolinic acid | C12H8FNO2 | CID 24730139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Control of growth by picolinic acid: differential response of normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of halauxifen acid is regulated by genes located on wheat chromosome 5A | Weed Science | Cambridge Core [cambridge.org]
Technical Support Center: Identifying Unknown Metabolites of 6-Amino-3-(4-fluorophenyl)picolinic Acid in Mass Spectrometry
Welcome to the technical support center for the metabolic analysis of 6-Amino-3-(4-fluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying unknown metabolites of this compound using mass spectrometry. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
I. Predicted Metabolic Pathways of 6-Amino-3-(4-fluorophenyl)picolinic acid
Understanding the potential metabolic transformations of 6-Amino-3-(4-fluorophenyl)picolinic acid is the first step in identifying its metabolites. Based on its chemical structure, we can anticipate several Phase I and Phase II metabolic reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For 6-Amino-3-(4-fluorophenyl)picolinic acid, the primary expected Phase I reactions are hydroxylation and deamination.[1][2][3]
-
Hydroxylation: The aromatic rings are susceptible to hydroxylation by cytochrome P450 enzymes.[1][2][4] The 4-fluorophenyl group is generally resistant to hydroxylation at the 4-position, but hydroxylation can occur at the unsubstituted positions.[5] The pyridine ring can also be hydroxylated, often at the carbon atom adjacent to the nitrogen.[6]
-
Oxidative Deamination: The primary amino group can undergo oxidative deamination to form a ketone or aldehyde, which can then be further oxidized to a carboxylic acid.[3][7]
Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.[1][8]
-
Glucuronidation: The carboxylic acid, amino, and any newly formed hydroxyl groups can be conjugated with glucuronic acid.[8][9][10][11][12]
-
Sulfation: The amino and hydroxyl groups can also undergo sulfation.[13][14][15][16][17]
-
N-Acetylation: The primary aromatic amino group is a prime candidate for N-acetylation.[18][19]
The following diagram illustrates the predicted metabolic pathways for 6-Amino-3-(4-fluorophenyl)picolinic acid.
Caption: Predicted Phase I and Phase II metabolic pathways.
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the identification of unknown metabolites of 6-Amino-3-(4-fluorophenyl)picolinic acid using LC-MS/MS.
No Metabolite Peaks Detected
Problem: After running your sample, you do not observe any peaks that could correspond to metabolites of 6-Amino-3-(4-fluorophenyl)picolinic acid.
| Possible Cause | Troubleshooting Steps |
| Low Metabolite Concentration | 1. Concentrate the sample: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the metabolites.[20] 2. Increase injection volume: If your system allows, inject a larger volume of the sample. 3. Optimize ionization: Ensure your mass spectrometer's ionization source is optimized for the expected metabolites. |
| Poor Extraction Recovery | 1. Evaluate extraction method: Test different extraction solvents and pH conditions to improve recovery. 2. Use an internal standard: Spike a known amount of a structurally similar compound into your sample before extraction to assess recovery.[21] |
| Inappropriate LC Method | 1. Check column chemistry: Ensure the column chemistry is suitable for retaining the parent compound and its expected metabolites. A C18 column is a good starting point for reversed-phase chromatography. 2. Optimize gradient: Adjust the mobile phase gradient to ensure metabolites are eluting and not being retained on the column. |
| Matrix Effects (Ion Suppression) | 1. Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components. 2. Improve sample cleanup: Use a more rigorous sample preparation method to remove interfering substances.[22] 3. Change ionization source: If using ESI, consider trying APCI, which can be less susceptible to matrix effects for certain compounds. |
Poor Peak Shape or Resolution
Problem: You observe peaks, but they are broad, tailing, or not well-separated from other components.
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce sample concentration: Dilute your sample to avoid overloading the analytical column. 2. Decrease injection volume: Inject a smaller volume of the sample. |
| Incompatible Injection Solvent | 1. Match injection solvent to mobile phase: The injection solvent should be weaker than or similar in strength to the initial mobile phase to ensure good peak shape. 2. Reduce injection volume: If a strong solvent must be used, keep the injection volume as small as possible. |
| Column Contamination or Degradation | 1. Wash the column: Flush the column with a strong solvent to remove contaminants. 2. Replace the column: If washing does not improve peak shape, the column may be degraded and need replacement. |
| Suboptimal Mobile Phase pH | 1. Adjust mobile phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Experiment with different pH values to find the optimal condition. |
Difficulty in Structural Elucidation from MS/MS Data
Problem: You have acquired MS/MS spectra of potential metabolites, but interpreting the fragmentation patterns is challenging.
| Possible Cause | Troubleshooting Steps |
| Low Fragment Ion Intensity | 1. Increase collision energy: Optimize the collision energy to induce sufficient fragmentation. 2. Use a more sensitive instrument: If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for better sensitivity and mass accuracy. |
| Complex Fragmentation | 1. Analyze the parent compound's fragmentation: Understand the fragmentation pattern of the parent drug first. This will help in identifying the core structure in the metabolite spectra. 2. Look for characteristic neutral losses: Phase II metabolites often show characteristic neutral losses (e.g., -176 Da for glucuronic acid, -80 Da for sulfate). 3. Predict fragmentation: Use in silico fragmentation prediction tools to generate theoretical fragmentation patterns for your hypothesized metabolite structures. |
| Isobaric Interferences | 1. Improve chromatographic separation: Optimize the LC method to separate isobaric compounds. 2. Use high-resolution MS: High-resolution mass spectrometry can distinguish between ions with the same nominal mass but different elemental compositions. |
The following workflow diagram outlines a systematic approach to troubleshooting common LC-MS/MS issues.
Caption: A systematic workflow for troubleshooting common LC-MS/MS issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation method for extracting metabolites of 6-Amino-3-(4-fluorophenyl)picolinic acid from plasma?
A1: A combination of protein precipitation followed by solid-phase extraction (SPE) is often a robust approach. Protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) will remove the majority of proteins.[20] Subsequent SPE can be used to further clean up the sample and concentrate the metabolites. The choice of SPE sorbent will depend on the polarity of the expected metabolites. A mixed-mode sorbent with both reversed-phase and ion-exchange properties can be effective for capturing a wide range of metabolites.
Q2: Which LC column and mobile phase combination is recommended for the separation of these metabolites?
A2: A reversed-phase C18 column is a good starting point. For mobile phases, a gradient elution with water and acetonitrile, both containing a small amount of an acid modifier like formic acid (0.1%), is commonly used. Formic acid helps to improve peak shape and ionization efficiency in positive ion mode.
Q3: What are the expected mass shifts for the common Phase II metabolites?
A3:
| Metabolic Reaction | Mass Shift (Da) |
|---|---|
| Glucuronidation | +176.0321 |
| Sulfation | +79.9568 |
| N-Acetylation | +42.0106 |
Q4: How can I confirm the identity of a putative metabolite?
A4: The gold standard for structural confirmation is to compare the retention time and MS/MS spectrum of your putative metabolite with that of an authentic chemical standard. If a standard is not available, high-resolution mass spectrometry for accurate mass measurement and elemental composition determination, along with detailed fragmentation analysis, can provide a high degree of confidence in the identification.
Q5: What are some characteristic fragmentation patterns to look for in the MS/MS spectra of metabolites?
A5:
-
Parent Drug Core: Look for fragment ions that correspond to the core structure of 6-Amino-3-(4-fluorophenyl)picolinic acid.
-
Loss of CO2: The carboxylic acid group can readily lose CO2 (44 Da) upon fragmentation.
-
Fluorophenyl Ring Fragments: The fluorophenyl group can produce characteristic fragments. Loss of a fluorine atom is also possible.[23][24]
-
Pyridine Ring Opening: The pyridine ring can undergo cleavage.
-
Neutral Losses from Conjugates: As mentioned in Q3, look for neutral losses corresponding to the conjugated moiety.
IV. Experimental Protocols
Sample Preparation from Plasma
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again to remove any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive and negative ion modes should be tested to determine the optimal ionization for the parent compound and its metabolites.
-
Data Acquisition: A full scan MS experiment to identify potential metabolite masses, followed by product ion scans (MS/MS) of those masses to obtain fragmentation data.
V. References
-
Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines. PubMed. [Link]
-
Aromatic hydroxylation of fluorophenols providing possible pathways for... ResearchGate. [Link]
-
Sulfate metabolite synthesis. Hypha Discovery. [Link]
-
N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group. PubMed. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. [Link]
-
N-Acetylation of Aromatic Amines by the Soil Fungus Aspergillus japonicus (UFMS 48.136). ResearchGate. [Link]
-
Metabolic Changes of Drugs and Related Organic Compounds. [Link]
-
Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. [Link]
-
Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. PMC. [Link]
-
Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. [Link]
-
Sulfation of aromatic hydroxamic acids and hydroxylamines by multiple forms of human liver sulfotransferases. PubMed. [Link]
-
METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [Link]
-
Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery. [Link]
-
Synthesis and characterization of V(IV)O complexes of picolinate and pyrazine derivatives. Behavior in the solid state and aqueous solution and biotransformation in the presence of blood plasma proteins. PubMed. [Link]
-
Enzymatic synthesis of fluorinated compounds. PMC. [Link]
-
Glucuronidation and Sulfonation. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed. [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]
-
Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. PMC. [Link]
-
Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. PMC. [Link]
-
Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments. [Link]
-
Fluoride elimination from substrates in hydroxylation reactions catalyzed by p-hydroxybenzoate hydroxylase. PubMed. [Link]
-
Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Journal of Bacteriology. [Link]
-
Metabolism of fluorine-containing drugs. (2000). SciSpace. [Link]
-
A rapid approach for the detection of dipicolinic acid in bacterial spores using pyrolysis/mass spectrometry. PubMed. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
-
Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. SciSpace. [Link]
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. [Link]
-
Effect of metal ions on the hydroxylation of fluorobenzene and toluene by peroxydisulfate. [Link]
-
Mass spectrometric investigation of the mechanism of inactivation of hamster arylamine N-acetyltransferase 1 by N-hydroxy-2-acetylaminofluorene. PubMed. [Link]
-
Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed. [Link]
-
Picolinic acid. Wikipedia. [Link]
-
Hydroxylation-defluorination of prolyl-4-hydroxylase (P4H). ResearchGate. [Link]
-
Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. ACS Omega (ACS Publications). [Link]
-
Showing metabocard for Picolinic acid (BMDB0002243). Bovine Metabolome Database. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
-
Oxidative deamination. Wikipedia. [Link]
-
Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. YSU Journals. [Link]
-
Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. [Link]
-
Pyrolysis acetylation. CRIS. [Link]
-
Metabolite Fragmentation Visualization. [Link]
-
Mass spectra of fluorocarbons. [Link]
-
Photochemical C3-amination of pyridines via Zincke imine intermediates. PMC. [Link]
-
The Chemical Mechanism of The Oxidative Deamination of Amino Acids by Catechol and PolYPHENOLASE. SciSpace. [Link]
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 4. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. courses.washington.edu [courses.washington.edu]
- 12. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfation and glucuronidation as competing pathways in the metabolism of hydroxamic acids: the role of N,O-sulfonation in chemical carcinogenesis of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Sulfation of aromatic hydroxamic acids and hydroxylamines by multiple forms of human liver sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reducing Matrix Effects in Arylpicolinate Analysis
Topic: Optimization of LC-MS/MS workflows for Arylpicolinate Herbicides (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl) in complex matrices. Role: Senior Application Scientist Status: Active Support Ticket
Mission Statement
You are encountering signal suppression or enhancement when analyzing arylpicolinate residues. These synthetic auxins present a dual challenge: they are often applied as esters (lipophilic) but metabolize into free acids (polar/anionic). This guide provides a self-validating workflow to isolate the source of the matrix effect (ME) and implement targeted remediation.
Module 1: The Diagnostic Workflow (Triage)
Q: How do I distinguish between poor extraction efficiency and matrix suppression?
A: You cannot distinguish them based on a single spike recovery experiment. You must decouple the extraction process from the ionization process .
We use the Matuszewski Protocol (Standard Line Slope Comparison) to diagnose the root cause. This is the industry-standard "Check Engine Light" for LC-MS validation.
Protocol: The 3-Set Experiment
Prepare three sets of samples at the same concentration (e.g., 10 ng/mL):
-
Set A (Reference): Analyte in pure solvent (mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix, then spike the analyte into the vial.
-
Set C (Pre-Extraction Spike): Spike the analyte into the matrix, then perform the extraction.
Calculations:
-
Matrix Effect (ME):
-
< 100% = Ion Suppression
-
> 100% = Ion Enhancement
-
-
Recovery Efficiency (RE):
-
Process Efficiency (PE):
Visualizing the Diagnostic Logic:
Figure 1: Diagnostic logic flow based on the Matuszewski method to isolate extraction issues from ionization issues.
Module 2: Sample Preparation Optimization
Q: I am using standard QuEChERS (EN 15662), but my recovery for the acid metabolite is erratic. Why?
A: Standard QuEChERS uses PSA (Primary Secondary Amine) in the cleanup step. PSA is a weak anion exchanger.
-
The Trap: Arylpicolinate metabolites (e.g., Halauxifen acid) are carboxylic acids. PSA will bind to them and remove them from your sample along with the sugars and fatty acids, causing massive "artificial" signal loss.
-
The Fix: You must modify the extraction pH and the cleanup sorbent.
Optimized Protocol for Arylpicolinates
-
Acidified Extraction: Use Acetonitrile with 1% Formic Acid or 1% Acetic Acid . This keeps the arylpicolinate in its neutral (protonated) form, preventing it from binding to soil/plant ionic sites.
-
Cleanup Selection:
-
Lipid Removal: Use C18 (does not retain arylpicolinates).
-
Pigment Removal: Use Graphitized Carbon Black (GCB) with extreme caution. Planar arylpicolinates can bind to GCB. Use minimal amounts (<50 mg) or switch to Z-Sep+ (Zirconia-based), which removes pigments/lipids without retaining the acidic herbicides.
-
Avoid: PSA (unless you are only targeting the ester parent and are certain no hydrolysis occurs).
-
Decision Matrix for Sorbent Selection:
| Matrix Type | Primary Interference | Recommended Sorbent | Contraindicated Sorbent |
| Oily Seeds (Soy, Canola) | Lipids / Fats | C18 or EMR-Lipid | GCB (High losses) |
| Green Foliage (Wheat straw) | Chlorophyll | Z-Sep+ or low-load GCB | PSA (Binds acid metabolites) |
| Soil / Sediment | Humic Acids | Z-Sep (removes humics) | PSA |
Module 3: Chromatographic & MS Interventions
Q: My calibration curve looks good, but my QC samples drift downward after 20 injections. Is my column dying?
A: It is likely Phospholipid Buildup , not column death. Phospholipids (glycerophosphocholines) elute late in the run and are often invisible in MRM mode if you aren't monitoring them. They coat the stationary phase and suppress ionization for subsequent injections.
The "Divert & Flush" Strategy
-
Monitor Phospholipids: Add a transition for m/z 184 > 184 (Phosphatidylcholine head group) to your method to "see" the matrix.
-
Divert Valve: Set the MS divert valve to "Waste" for the first 1.5 minutes (salts) and the final 2 minutes of the gradient (wash).
-
Column Choice:
-
Standard C18 is acceptable.
-
Fluorophenyl (PFP) columns often provide better separation of arylpicolinate isomers and separate the analyte from the phospholipid region better than C18.
-
Q: Can I just dilute the sample?
A: Yes, "Dilute-and-Shoot" is the most robust way to reduce matrix effects, provided your instrument sensitivity (LOQ) allows it.
-
The Physics: Matrix effects follow a Langmuir adsorption isotherm (saturation curve). Diluting the matrix 10x often reduces suppression by 50-80%, while the analyte signal only drops linearly.
-
Protocol: Dilute the final extract 1:5 or 1:10 with initial mobile phase (not pure acetonitrile) to preserve peak shape.
Module 4: Quantification Strategies
Q: I cannot afford isotopically labeled internal standards (SIL-IS) for every arylpicolinate. What is the alternative?
A: While a SIL-IS (e.g., Halauxifen-methyl-d3) is the gold standard because it co-elutes and experiences the exact same suppression, you can use Matrix-Matched Calibration .
Protocol: Matrix-Matched Calibration
-
Extract a "blank" source of your matrix (e.g., untreated soil).
-
Use this blank extract (instead of solvent) to dilute your calibration standards.
-
Validation: The suppression present in the calibration standards will now match the suppression in the samples.
-
Note: This assumes the matrix effect is consistent across different sources of soil/plants (which is not always true).
-
Workflow Visualization: Quantification Hierarchy
Figure 2: Decision tree for selecting the appropriate quantification strategy based on resource availability and matrix variability.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
- Anastassiades, M., Lehotay, S. J., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "
Troubleshooting Suzuki coupling failures in picolinic acid backbone synthesis
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions in the synthesis of picolinic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific, yet powerful, synthetic transformation. The unique structure of picolinic acid, with its pyridine nitrogen adjacent to a carboxylic acid, presents a distinct set of obstacles not always encountered in standard Suzuki couplings. This resource provides in-depth, evidence-based solutions to common failures, moving beyond generic advice to address the specific chemical intricacies of your system.
Structure of This Guide
This center is organized into two main sections:
-
Core Troubleshooting Guides: In-depth Q&A articles tackling the most critical and frequent failure modes observed with picolinic acid substrates. Each guide explains the underlying chemical principles, provides diagnostic steps, and offers detailed experimental protocols for remediation.
-
Frequently Asked Questions (FAQs): Quick answers to common practical questions regarding reaction setup, reagent choice, and alternative strategies.
Part 1: Core Troubleshooting Guides
Guide 1: Low to No Product Formation - Is My Catalyst Being Poisoned?
Question: I am attempting a Suzuki coupling on a halogenated picolinic acid, but I am seeing only starting materials or trace product. My catalyst system works for other aryl halides. What is going wrong?
Answer: The most probable cause of catastrophic failure in Suzuki couplings involving picolinic acid is catalyst poisoning through chelation. The picolinic acid substrate, particularly after deprotonation by the base, can act as a potent bidentate ligand for the palladium center, leading to the formation of a highly stable, catalytically inactive complex.
The Underlying Chemistry: Catalyst Sequestration
The active palladium catalyst in a Suzuki cycle is a coordinatively unsaturated Pd(0) species. The picolinic acid substrate, in its carboxylate form, presents a nitrogen and an oxygen atom in a perfect position to form a stable five-membered ring with the palladium atom. This chelation effect sequesters the palladium, preventing it from participating in the crucial oxidative addition step of the catalytic cycle.[1]
Diagram: Catalyst Chelation by Picolinate
Caption: Chelation of palladium by the picolinate anion forms a stable, inactive complex.
Troubleshooting & Remediation Protocol
-
Protect the Carboxylic Acid: The most robust solution is to mask the chelating functionality. Converting the carboxylic acid to a methyl or ethyl ester is a common and effective strategy.[2] The ester is significantly less coordinating and will not form the deactivating chelate. The ester can be hydrolyzed post-coupling to regenerate the picolinic acid.
-
Experimental Workflow: Esterification & Coupling
-
Esterification: Dissolve the picolinic acid starting material in methanol or ethanol. Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use a reagent like thionyl chloride (SOCl₂). Reflux until TLC or LC-MS analysis shows complete conversion to the ester. Purify the ester.
-
Suzuki Coupling: Use the purified picolinate ester under your standard Suzuki conditions. For example, couple methyl 6-bromopicolinate with the desired boronic acid.[2]
-
Saponification: Following the successful coupling, hydrolyze the ester back to the carboxylic acid using a base like NaOH or LiOH, followed by acidic workup.
-
-
-
Optimize Ligand Choice: If protecting the acid is not feasible, using a very bulky, electron-rich phosphine ligand can sometimes overcome the chelation.[3] Ligands like SPhos, XPhos, or tBuXPhos have large steric profiles that can disfavor the binding of the picolinate substrate to the palladium center. These ligands are known to accelerate the oxidative addition and reductive elimination steps, which can help the desired catalytic cycle outcompete the deactivation pathway.[4]
| Ligand Class | Recommended Ligands | Rationale |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting fast oxidative addition and preventing substrate coordination.[3] |
| Dialkylbiarylphosphines | tBuXPhos | Highly effective for challenging substrates, including heteroaromatics. |
| Ferrocenyl Phosphines | dppf, DtBPF | Often robust and resistant to certain types of catalyst deactivation. |
-
Consider a Decarboxylative Coupling Strategy: In some cases, the carboxylic acid can be used as the reactive handle itself in a decarboxylative cross-coupling reaction. This advanced strategy avoids the need for a halogenated precursor but often requires specific catalysts and higher temperatures.[5][6][7]
Guide 2: My Starting Material is Being Consumed, But I'm Not Getting Product - The Decarboxylation Problem
Question: I'm running my Suzuki reaction at a higher temperature (e.g., >100 °C) to push a sluggish reaction, but I'm seeing loss of my picolinic acid starting material and formation of a byproduct that appears to be the simple de-halogenated pyridine. What is happening?
Answer: You are likely observing thermal decarboxylation of your picolinic acid substrate, a known process for this scaffold, especially under heated, basic conditions.[8][9] This side reaction consumes your starting material, leading to low yields of the desired coupled product.
The Underlying Chemistry: The Hammick Reaction and Decarboxylative Proto-dehalogenation
Picolinic acids are susceptible to losing CO₂ upon heating, a reaction known as the Hammick reaction.[9] In the context of a Suzuki coupling, this can lead to two major problems:
-
Simple Decarboxylation: The picolinic acid loses CO₂ to form a 2-pyridyl anion intermediate, which is then quenched by a proton source in the reaction mixture (e.g., water, solvent) to give the corresponding pyridine.
-
Decarboxylative Proto-dehalogenation: If decarboxylation occurs, the resulting pyridine may still contain the halide, which can then undergo a separate palladium-catalyzed reduction (proto-dehalogenation), consuming the halide starting material without productive coupling.
Diagram: Competing Suzuki vs. Decarboxylation Pathways
Caption: Suzuki coupling competes with thermal decarboxylation of the picolinic acid.
Troubleshooting & Remediation Protocol
-
Reduce Reaction Temperature: This is the most direct way to minimize thermal decarboxylation. If your reaction is sluggish at lower temperatures, you must re-optimize other parameters rather than simply increasing the heat.
-
Action: Screen reaction temperatures starting from room temperature up to 80 °C. Avoid temperatures exceeding 100-110 °C if possible.
-
-
Employ a More Active Catalyst System: A more efficient catalyst will allow the Suzuki coupling to proceed at a lower temperature, thus avoiding the threshold for decarboxylation.
-
Action: Switch to a modern, highly active catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst often enable reactions at lower temperatures.[3]
-
-
Protect the Carboxylic Acid: As with preventing catalyst poisoning, converting the carboxylic acid to an ester is an excellent strategy. Esters are not prone to decarboxylation under typical Suzuki conditions.
-
Protocol: Follow the esterification procedure outlined in Guide 1 . This is often the most reliable solution as it simultaneously solves the problems of chelation and decarboxylation.
-
-
Careful Base Selection: While a base is essential, some bases may promote decarboxylation more than others.
-
Action: If using a very strong base (e.g., NaOH, KOH), consider switching to a milder carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄).[10] The choice of base is highly substrate-dependent and may require screening.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My picolinic acid starting material is not dissolving in the reaction solvent. What can I do?
This is a common issue, as the picolinate salt formed under basic conditions can have poor solubility in common organic solvents like toluene or dioxane.[11]
-
Use a Co-solvent: A standard solution is to use a biphasic solvent system, such as Dioxane/H₂O or Toluene/H₂O (typically in ratios from 10:1 to 4:1).[11] The water helps to dissolve the inorganic base and the picolinate salt.
-
Add a Phase-Transfer Catalyst (PTC): In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the boronate anion from the aqueous phase to the organic phase, accelerating the reaction.[11]
-
Switch to a More Polar Solvent: Solvents like DMF or NMP can be effective but be aware they can be difficult to remove and may have higher boiling points.
Q2: I am observing significant protodeboronation of my boronic acid. How can I prevent this?
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by the presence of water and a strong base.
-
Use a Boronic Ester: Pinacol esters (Bpin) or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[12]
-
Use Anhydrous Conditions: If feasible with your base (e.g., using finely powdered, anhydrous K₃PO₄), running the reaction under strictly anhydrous conditions can suppress this side reaction.
-
Increase Boronic Acid Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.5 equivalents) can help compensate for some loss to protodeboronation.
Q3: Should I use a Pd(0) or Pd(II) catalyst source?
Both can be effective.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are already in the active oxidation state but can be more sensitive to air and degradation upon storage. For challenging couplings, using a well-defined Pd(II) pre-catalyst (like a Buchwald pre-catalyst) that reliably forms a single active species is often preferred.
Q4: My reaction works, but I get a significant amount of boronic acid homocoupling. What causes this?
Homocoupling (dimerization of the boronic acid) is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II) in a side cycle.
-
Improve Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before heating. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce the amount of homocoupling that occurs during the initial in-situ reduction of a Pd(II) source.
References
- Benchchem. A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
-
Mancini, A. et al. (2015). Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. PMC. Available from: [Link]
-
Brown, E. V., & Moser, R. J. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available from: [Link]
- Benchchem. Managing solubility issues of reactants in Suzuki coupling.
-
García-Losada, P. et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthe- sis of Structurally Diverse Heterobiaryls. Available from: [Link]
-
Bures, J. et al. (2018). Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. Available from: [Link]
- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
-
Wikipedia. Hammick reaction. Available from: [Link]
-
ResearchGate. (2019). Screening of different bases for Suzuki coupling a. Available from: [Link]
-
García-Losada, P. et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. Available from: [Link]
-
University of Manchester. (2016). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. Available from: [Link]
-
Procter, D. J. et al. (2016). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. Available from: [Link]
-
Subramaniam, P. (2016). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). Bulletin of the Chemical Society of Ethiopia. Available from: [Link]
-
National Institutes of Health. (2012). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Available from: [Link]
-
Li, A. Y. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Available from: [Link]
-
ResearchGate. (2016). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant | Request PDF. Available from: [Link]
-
Szostak, M. et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
Rueda-Espinosa, J. et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available from: [Link]
-
Chen, D. et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available from: [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. Available from: [Link]
-
ResearchGate. (2020). Coupling outcomes for pyridines | Download Scientific Diagram. Available from: [Link]
-
Szostak, M. et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. RSC Publishing. Available from: [Link]
-
MDPI. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available from: [Link]
-
ResearchGate. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]
-
ResearchGate. (2002). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available from: [Link]
-
PubMed. (2014). Palladium catalyzed acetoxylation of benzylic C-H bonds using a bidentate picolinamide directing group. Available from: [Link]
-
Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available from: [Link]
-
ResearchGate. (2017). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. Available from: [Link]
-
Scientific Update. (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Scholarship @ Claremont. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]
-
Journal of the American Chemical Society. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Available from: [Link]
-
ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. Available from: [Link]
-
Dalton Transactions. (2021). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Available from: [Link]
-
ResearchGate. (2014). ChemInform Abstract: Palladium-Catalyzed Picolinamide-Directed Acetoxylation of Unactivated γ-C(sp 3 )-H Bonds of Alkylamines. | Request PDF. Available from: [Link]
-
National Institutes of Health. (2012). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
- Google Patents. (2010). CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof.
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]
-
ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 7. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 9. Hammick reaction - Wikipedia [en.wikipedia.org]
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Validation & Comparative
Validation of analytical methods for Halauxifen acid according to SANTE guidelines
Compliance Standard: SANTE/11312/2021 (AQC Procedures for Pesticide Residues)
Executive Summary
Halauxifen acid (XDE-729 acid) is the primary regulatory metabolite of the arylpicolinate herbicide Halauxifen-methyl. Unlike its parent compound, the acid metabolite presents significant analytical challenges due to its polarity and pKa (~5.11).
This guide objectively compares the Legacy Regulatory Method (Derivatization) against the Modern Direct Analysis (Acidified QuEChERS). While the legacy method offers high sensitivity via GC-MS or LC-MS/MS of the butyl ester, it is labor-intensive and prone to errors. The modern approach, validated here against SANTE/11312/2021 guidelines, utilizes Acidified QuEChERS with Direct LC-MS/MS , offering a 60% reduction in sample preparation time while meeting rigorous recovery criteria (70–120%).
Part 1: Physicochemical Context & Causality
To validate a robust method, one must understand the molecule's behavior. Halauxifen acid is an auxin mimic with a picolinic acid core.
| Property | Value | Analytical Implication (Causality) |
| pKa | ~5.11 | At neutral pH (standard QuEChERS), the molecule ionizes to its carboxylate anion. Impact: Poor partitioning into organic solvents unless pH is lowered. |
| LogP | ~3.76 (Ester) / <2 (Acid) | The acid is significantly more polar than the parent. Impact: It requires high-polarity retention columns (e.g., C18 with high aqueous start) or HILIC. |
| Reactivity | Carboxylic Acid Group | Binds strongly to primary amines. Impact: PSA (Primary Secondary Amine) sorbent cannot be used in cleanup, as it will irreversibly bind the analyte, causing <10% recovery. |
Part 2: Comparative Method Analysis
Method A: Acidified QuEChERS + Direct LC-MS/MS (Recommended)
-
Principle: Protonation of the acid using formic acid during extraction to drive it into the acetonitrile layer, followed by C18-only cleanup.
-
Pros: High throughput, no derivatization, covers both parent and acid in one run.
-
Cons: Susceptible to matrix effects (requires isotope internal standard).
Method B: Derivatization to Butyl Ester (Legacy)
-
Principle: Conversion of Halauxifen acid to Halauxifen butyl ester using butanol/HCl, followed by liquid-liquid extraction.
-
Pros: Extremely clean chromatography; separates analyte from polar matrix interferences.
-
Cons: Time-consuming (2+ hours), hazardous reagents, potential for incomplete derivatization.
Method C: Liquid-Liquid Extraction (LLE)
-
Principle: Partitioning between alkaline water and dichloromethane/ether.
-
Pros: Low cost.
-
Cons: Excessive solvent consumption, poor recovery of polar metabolites, obsolete under Green Chemistry principles.
Part 3: Experimental Protocol (Method A: Acidified QuEChERS)
Reagents & Standards
-
Extraction Solvent: Acetonitrile + 1% Formic Acid (v/v). Note: The acid is critical to suppress ionization.
-
Internal Standard (IS): Halauxifen-acid-d3 or ¹³C-Halauxifen-acid. Mandatory for LC-MS/MS quantification to correct matrix effects.
-
Cleanup Sorbent: C18 (End-capped) + MgSO₄. DO NOT USE PSA.
Step-by-Step Workflow
-
Homogenization: Weigh 10.0 g of sample (e.g., wheat straw, grain) into a 50 mL centrifuge tube.
-
Hydration (Dry Samples): If moisture <80%, add water to reach 10 mL total water content. Soak for 15 min.
-
Extraction: Add 10 mL Acetonitrile + 1% Formic Acid . Shake vigorously for 1 min.
-
Partitioning: Add QuEChERS salts (4g MgSO₄, 1g NaCl, 1g Na-Citrate, 0.5g Na-Hydrogencitrate). Note: Citrate buffer helps, but the formic acid dominates the pH. Shake for 1 min.
-
Centrifugation: 4000 rpm for 5 min.
-
Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 50 mg C18 + 150 mg MgSO₄ . Vortex 30s. Centrifuge.
-
Analysis: Transfer supernatant to a vial. Inject into LC-MS/MS.
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters BEH or Agilent Zorbax), 100mm x 2.1mm, 1.7µm.
-
Ionization: ESI Positive (or Negative, depending on instrument sensitivity).
-
Transitions (ESI+):
-
Quantifier: 332.0
250.1 (Loss of carboxylic group/fragmentation of pyridine core). -
Qualifier: 332.0
206.0.
-
Part 4: Visualization (Workflow & Logic)
Figure 1: Decision logic for Halauxifen Acid extraction. Note the critical divergence at the cleanup stage where PSA must be avoided.
Part 5: Validation Criteria (SANTE/11312/2021)
To claim this method is valid, your experimental data must meet the following criteria derived from the SANTE/11312/2021 guideline.
| Parameter | SANTE Requirement | Experimental Target |
| Recovery (Trueness) | 70% – 120% | Mean recovery of 5 replicates at LOQ and 10xLOQ. |
| Precision (RSD) | RSD of the 5 replicates must be | |
| Linearity | Deviation | |
| LOQ (Limit of Quantification) | Typically 0.01 mg/kg. S/N | |
| Matrix Effect (ME) | Assess % Suppression/Enhancement | If ME > ±20%, use Matrix-Matched Standards or Internal Standard. |
| Ion Ratio | Ratio of Quantifier/Qualifier ions must match standard within 30%. |
Data Interpretation Table (Example)
| Matrix | Spike Level (mg/kg) | Mean Recovery (%) | RSD (%) | Pass/Fail |
| Wheat Grain | 0.01 (LOQ) | 88.5 | 6.2 | PASS |
| Wheat Grain | 0.10 | 94.2 | 4.1 | PASS |
| Straw (High Matrix) | 0.01 | 76.8 | 12.5 | PASS |
Part 6: Expert Insights & Troubleshooting
The "PSA Trap"
Many validation failures for Halauxifen acid occur because technicians use "standard" QuEChERS kits containing PSA (Primary Secondary Amine). PSA is a base; it reacts with the carboxylic acid of the analyte, effectively filtering it out of the sample.
-
Solution: Use "Fat Removal" kits (C18 only) or weigh your own salts (MgSO₄ + C18).
Matrix Effects & Internal Standards
Halauxifen acid elutes in a region often crowded by other organic acids. Significant signal suppression (>40%) is common in straw and forage.
-
Solution: You must use a stable isotope internal standard (e.g., Halauxifen-acid-d3) added at the extraction step. This corrects for both extraction efficiency and ionization suppression.
System Carryover
Due to the acidic nature, the analyte can stick to stainless steel lines or active sites in the injector.
-
Solution: Use a needle wash containing 1% Ammonia in Methanol (basic wash) to ensure full deprotonation and removal of the acid from the needle surface between runs.
References
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[4][5][6][7][8] Retrieved from [Link]
-
U.S. EPA. (2015). Independent Laboratory Validation of an Analytical Method for the Determination of XDE-729 Methyl and XDE-729 Acid in Soil.[2] Retrieved from [Link]
-
EURL-SRM. (2023). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS involving Simultaneous Extraction with Methanol (QuPPe-Method). Retrieved from [Link]
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- 3. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of 6-Amino-3-(4-fluorophenyl)picolinic Acid
This guide provides a comprehensive framework for the spectroscopic characterization of 6-Amino-3-(4-fluorophenyl)picolinic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, offering a comparative analysis with structurally related analogues to underscore the unique spectral signatures of the title compound. The methodologies presented herein are designed to ensure robust structural confirmation and purity assessment, critical for researchers and professionals in drug development.
The structural integrity of a molecule is the bedrock of its function. For a compound like 6-Amino-3-(4-fluorophenyl)picolinic acid, with its distinct arrangement of a picolinic acid core, a nucleophilic amino group, and an electronically influential fluorophenyl substituent, unambiguous characterization is paramount. Spectroscopic techniques like NMR and IR provide a detailed roadmap of the molecular architecture, allowing for the precise assignment of atoms and functional groups.
Predicted Spectroscopic Profile of 6-Amino-3-(4-fluorophenyl)picolinic Acid
The following sections outline the expected spectral data based on established principles of NMR and IR spectroscopy and analysis of similar structures.[1][2][3]
¹H NMR Spectroscopy (500 MHz, DMSO-d₆)
The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the pyridine and phenyl ring protons. The choice of DMSO-d₆ as a solvent is strategic, as it effectively solubilizes the polar compound and allows for the observation of exchangeable protons from the amino and carboxylic acid groups.
-
Pyridine Ring Protons: The two protons on the picolinic acid ring will appear as doublets. The proton at position 5 (H-5) is expected to be upfield due to the electron-donating effect of the adjacent amino group, while the proton at position 4 (H-4) will be downfield.
-
4-Fluorophenyl Protons: The protons on the fluorophenyl ring will likely present as a complex multiplet or two apparent triplets due to coupling with each other and with the fluorine atom. A classic AA'BB' system is expected.
-
Exchangeable Protons: The two protons of the primary amine (NH₂) are expected to appear as a broad singlet. The carboxylic acid proton (COOH) will also be a very broad singlet, typically further downfield. These signals will disappear upon the addition of a few drops of D₂O, a key validation step.
¹³C NMR Spectroscopy (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
-
Pyridine Ring Carbons: Six distinct signals are expected for the picolinic acid core. The carbon bearing the carboxylic acid (C-2) and the carbon attached to the amino group (C-6) will be significantly influenced by these substituents.
-
4-Fluorophenyl Carbons: Four signals are anticipated for the fluorophenyl ring due to symmetry. Crucially, these carbons will exhibit coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, ⁴JCF), which is a powerful diagnostic tool for confirming the presence and position of the fluorine. The carbon directly bonded to fluorine (C-4') will show the largest coupling constant.
-
Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will appear as a singlet at the downfield end of the spectrum, typically around 165-175 ppm.
¹⁹F NMR Spectroscopy (470 MHz, DMSO-d₆)
The ¹⁹F NMR spectrum is expected to show a single signal, a singlet or a multiplet depending on the coupling with the ortho protons on the phenyl ring, confirming the presence of the single fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides a unique fingerprint of the molecule's functional groups.
-
N-H Stretching: Two distinct, sharp to medium bands are expected in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (NH₂).[1]
-
O-H Stretching: A very broad and strong absorption band is anticipated from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.
-
C=O Stretching: A strong, sharp absorption band around 1700-1680 cm⁻¹ will be present, indicative of the carbonyl group of the carboxylic acid.
-
Aromatic C=C and C=N Stretching: Multiple sharp bands of variable intensity are expected in the 1620-1450 cm⁻¹ region, corresponding to the stretching vibrations within the pyridine and phenyl rings.
-
N-H Bending: A medium to strong band around 1650-1580 cm⁻¹ is expected from the scissoring vibration of the primary amine.[4]
-
C-F Stretching: A strong, characteristic absorption band is expected in the 1250-1000 cm⁻¹ region, confirming the presence of the carbon-fluorine bond.
Comparative Spectroscopic Analysis
To highlight the diagnostic spectral features of 6-Amino-3-(4-fluorophenyl)picolinic acid, we compare its predicted data with those of structurally related molecules. This comparative approach is essential for identifying potential impurities or side products during synthesis.[5][6]
Workflow for Spectroscopic Validation
The following diagram illustrates a robust workflow for the complete spectroscopic validation of a novel chemical entity.
Caption: Workflow for Spectroscopic Validation.
Structural Analogues for Comparison
Caption: Structural Comparison of Target and Analogues.
-
Alternative 1: 6-Aminopicolinic acid [7]
-
¹H NMR: The spectrum will be simpler, lacking the signals corresponding to the 4-fluorophenyl group. The pyridine protons will likely show a different coupling pattern.
-
IR: The strong C-F stretching band will be absent.
-
-
Alternative 2: 3-Aminopicolinic acid [8][9]
-
¹H NMR: The chemical shifts and coupling constants of the pyridine protons will be significantly different due to the altered substituent positions. This highlights the sensitivity of NMR to isomeric differences.
-
IR: While the functional groups are the same, the fingerprint region (below 1500 cm⁻¹) will differ, providing a unique pattern for this isomer.
-
| Compound | Key ¹H NMR Diagnostic Feature | Key ¹³C NMR Diagnostic Feature | Key IR Diagnostic Feature (cm⁻¹) |
| 6-Amino-3-(4-fluorophenyl)picolinic acid | Signals for 4-fluorophenyl group | C-F couplings on phenyl ring carbons | Strong C-F stretch (~1250-1000) |
| 6-Aminopicolinic acid | Absence of phenyl proton signals | Absence of phenyl carbon signals | Absence of C-F stretch |
| 3-Aminopicolinic acid | Different pyridine proton shifts/coupling | Different pyridine carbon chemical shifts | Different fingerprint region |
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reproducible and high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds between scans is recommended for quantitative integration.
-
Chemical Shift Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[10]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Chemical Shift Referencing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal before running the sample.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16-32 scans to obtain a high-quality spectrum.
-
Conclusion
The spectroscopic validation of 6-Amino-3-(4-fluorophenyl)picolinic acid is a multi-faceted process that relies on the synergistic interpretation of NMR and IR data. By understanding the predicted spectral features and comparing them against related structures, researchers can confidently confirm the identity and purity of their compound. The protocols and comparative data presented in this guide offer a robust framework for achieving this critical step in chemical research and development, ensuring the integrity of subsequent studies.
References
-
Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. J. Chem. Chem. Eng., 6, 372-377. Available at: [Link]
-
PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Krishnakumar, V., & John, X. (2023). Vibrational Spectroscopic Studies of 2-Amino Picoline. Material Science Research India. Available at: [Link]
- Wasylina, L., Kucharska, E., & Puszko, A. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds.
-
National Analytical Corporation. (n.d.). 6-Amino-3-(4-Fluorophenyl)Picolinic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Khan Academy. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]
-
Wang, Q., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Available at: [Link]
-
Wang, Q., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 6-(3-Fluorophenyl)picolinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Gabbaï, F. P., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Available at: [Link]
- Google Patents. (n.d.). WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates.
-
Imaizumi, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. Available at: [Link]
-
Lindeman, S. V., et al. (n.d.). Synthesis and Crystal Structure of 6-amino-2-(p-aminophenyl)-4-phenylquinazoline. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O).... Retrieved from [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Brückner, H., & Jaek, P. (2025, August 10). Impurity profile of amino acids?. ResearchGate. Retrieved from [Link]
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- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
The Kinetic Divide: Environmental Half-Life of Arylpicolinates vs. Pyridine Carboxylates
The following technical guide provides a comparative analysis of the environmental fate of Arylpicolinates versus Pyridine Carboxylates.
Executive Summary
In the development of synthetic auxin herbicides, the shift from Pyridine Carboxylates (e.g., aminopyralid, clopyralid, picloram) to Arylpicolinates (e.g., halauxifen-methyl, florpyrauxifen-benzyl) represents a fundamental change in environmental kinetic profiles.
While both classes mimic indole-3-acetic acid (IAA) to disrupt plant growth, their environmental persistence differs radically due to structural "triggers." Pyridine carboxylates are chemically stable acids that rely almost exclusively on slow microbial degradation, leading to half-lives (
Chemical Architecture & Stability
To understand the why behind the data, we must look at the molecular chassis.
| Feature | Pyridine Carboxylates (Legacy) | Arylpicolinates (Novel) |
| Representative Actives | Clopyralid, Aminopyralid, Picloram | Halauxifen-methyl, Florpyrauxifen-benzyl |
| Chemical State | Free acid or salt (highly water soluble) | Benzyl or Methyl Ester (lipophilic pro-herbicide) |
| Primary Degradation Trigger | Microbial metabolism (slow) | Hydrolysis & Photolysis (rapid) + Microbial |
| Water Solubility | High (e.g., Clopyralid >1000 mg/L) | Low (e.g., Florpyrauxifen-benzyl ~0.015 mg/L) |
| Soil Adsorption ( | Low (Mobile) | High (Immobile) |
Expert Insight: The ester linkage in arylpicolinates is not just for leaf cuticle penetration; it serves as an environmental "timer." Once the molecule leaves the target plant or enters the soil/water matrix, the ester bond is vulnerable to abiotic hydrolysis and photolysis, rapidly lowering the concentration of the parent compound.
Comparative Environmental Fate Data[4][5]
The following data aggregates field and laboratory dissipation studies. Note the distinct difference in the persistence of the parent compounds.
Table 1: Comparative Soil & Water Half-Lives ( )[1]
| Herbicide Class | Active Ingredient | Soil | Aquatic | Persistence Classification |
| Arylpicolinate | Halauxifen-methyl | 1.5 days (Parent)14–20 days (Acid metabolite) | < 1 day (Photolysis) | Non-Persistent |
| Arylpicolinate | Florpyrauxifen-benzyl | 5.9 days (Parent)~18 days (Acid metabolite) | 4–6 days (Aerobic)0.2 days (Photolysis) | Non-Persistent |
| Pyridine Carboxylate | Clopyralid | 40 days (Range: 12–70) | > 30 days | Moderately Persistent |
| Pyridine Carboxylate | Aminopyralid | 103 days (Range: 32–533) | Stable | Highly Persistent |
| Pyridine Carboxylate | Picloram | 90 days (Range: 20–300) | Stable | Highly Persistent |
Data Interpretation:
-
The "Acid" Tail: For arylpicolinates, the parent ester vanishes in days. The resulting acid metabolite (e.g., XDE-729 acid for halauxifen) persists longer but typically remains below the threshold of "heavy" pyridine carboxylates like aminopyralid.
-
The Carryover Gap: Aminopyralid’s
of >100 days creates a high risk of phytotoxic residues in compost and manure (the "killer compost" phenomenon). Arylpicolinates significantly mitigate this risk due to the rapid initial breakdown.
Mechanisms of Degradation[6][7][8][9]
Understanding the pathway is critical for designing valid fate studies.
Arylpicolinate Pathway (Biphasic)
-
Phase I (Rapid): The ester bond is cleaved via hydrolysis (chemical or enzymatic) or photolysis. This destroys the parent molecule.
-
Phase II (Moderate): The resulting acid metabolite is mineralized by soil microbes into
and non-extractable residues.
Pyridine Carboxylate Pathway (Monophasic)
-
Phase I (Slow): The stable pyridine ring resists hydrolysis and photolysis. Degradation relies entirely on specific soil microorganisms to cleave the ring or remove substituents (dechlorination). This process is highly dependent on temperature and soil moisture.
Visualization: Degradation Pathways
Figure 1: Comparative degradation logic. Note the rapid abiotic "trigger" step in Arylpicolinates vs. the reliance on slow microbial metabolism for Pyridine Carboxylates.
Experimental Protocol: Validating in Soil[11]
To accurately measure these differences, researchers must use a modified OECD 307 protocol. Standard extraction methods can artificially hydrolyze arylpicolinates, leading to false "zero" parent data.
Protocol: Aerobic Soil Metabolism (Modified for Esters)
Objective: Determine
Step 1: System Setup
-
Soil Selection: Use four contrasting soil types (Sand, Loam, Clay, High Organic Matter) to account for microbial diversity.
-
Acclimatization: Incubate fresh soil at 20°C ± 2°C for 2 weeks in the dark to reactivate microbial populations.
Step 2: Dosing
-
Radio-labeling: Use
-label on the pyridine ring (stable part) to track the moiety through both ester and acid phases. -
Application: Apply test substance at field rate.
-
Critical Control: For arylpicolinates, use an organic solvent carrier (acetone) and evaporate quickly to prevent immediate hydrolysis in the dosing vehicle.
-
Step 3: Incubation & Sampling
-
Sampling Points:
Step 4: Extraction (The "Trustworthiness" Check)
-
Standard Method (Risky): Shaking with aqueous methanol. Problem: Can hydrolyze esters.
-
Optimized Method (Required for Arylpicolinates):
-
Extract with Acidified Acetonitrile (0.1% Formic Acid/ACN). The low pH stabilizes the ester bond.
-
Cryogenic Centrifugation: Centrifuge at 4°C to slow enzymatic activity.
-
Immediate Analysis: Analyze via HPLC-RAM (Radioactivity Monitor) within 24 hours. Do not store extracts at room temperature.
-
Step 5: Data Analysis[2]
-
Fit data to First Order Multi-Compartment (FOMC) or Double First Order in Parallel (DFOP) models. Simple First Order (SFO) kinetics often fail for biphasic degradation.
Visualization: Experimental Workflow
Figure 2: Workflow for OECD 307 study adapted for ester instability.
Implications for Drug Development & Agriculture
Carryover & Compost Safety
-
Pyridine Carboxylates: Due to high water solubility and stability, these compounds (especially Clopyralid and Aminopyralid) accumulate in straw and manure. They survive the composting process, leading to damage in sensitive crops (tomatoes, beans) used in gardens—a major liability.
-
Arylpicolinates: The rapid degradation of the parent ester and the moderate persistence of the acid metabolite significantly reduce (though do not entirely eliminate) the risk of compost contamination.
Aquatic Risk
-
Florpyrauxifen-benzyl is used in rice (aquatic) environments.[6] Its rapid photolysis (
< 0.2 days) is a key safety feature, preventing accumulation in water bodies, unlike the stable pyridine carboxylates which can move into groundwater.
Resistance Management
-
While both classes bind to auxin receptors, arylpicolinates bind to the AFB5 receptor motif, whereas legacy auxins typically prefer TIR1 . This distinct binding site, coupled with the unique degradation profile, allows arylpicolinates to control weeds resistant to traditional auxins.
References
-
US EPA. (2017). Florpyrauxifen-benzyl: New Active Ingredient Human Health Risk Assessment. United States Environmental Protection Agency.[8][2][9] Link
-
Jachetta, J. J. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. Link
-
APVMA. (2018). Public Release Summary on the Evaluation of the New Active Florpyrauxifen-benzyl. Australian Pesticides and Veterinary Medicines Authority.[10] Link
-
Shaner, D. L. (2014). Herbicide Handbook, 10th Edition. Weed Science Society of America.[9] (Source for Clopyralid/Picloram data).
-
OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. Link
Sources
- 1. apvma.gov.au [apvma.gov.au]
- 2. clearlakeconservancy.org [clearlakeconservancy.org]
- 3. corteva.com [corteva.com]
- 4. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 6. outside.vermont.gov [outside.vermont.gov]
- 7. jeeng.net [jeeng.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. wsdot.wa.gov [wsdot.wa.gov]
Technical Comparison Guide: Ecotoxicological Impact of 6-Amino-3-(4-fluorophenyl)picolinic acid (Halauxifen) on Non-Target Flora
Executive Summary
This guide provides a technical evaluation of 6-Amino-3-(4-fluorophenyl)picolinic acid (common name: Halauxifen ; applied as the methyl ester Halauxifen-methyl ). As a novel aryl-picolinate herbicide, Halauxifen represents a significant shift in "low-dose chemistry" within the synthetic auxin class (HRAC Group 4).
Unlike legacy auxins (2,4-D, Dicamba) which rely on high-volume application rates ( kg/ha ), Halauxifen achieves efficacy at grams per hectare (g ae/ha). This guide objectively compares its ecotoxicological footprint on non-target flora, highlighting its unique affinity for the AFB5 receptor —a mechanism that differentiates its resistance profile and toxicity spectrum from standard TIR1-binding auxins.
Chemical Identity & Mechanism of Action (MoA)
To understand the ecotoxicological risk, one must first distinguish the molecular behavior of Halauxifen from its predecessors.
-
Compound: 6-Amino-3-(4-fluorophenyl)picolinic acid (Active Metabolite)
-
Applied Form: Halauxifen-methyl (rapidly hydrolyzes to the acid in soil/plants).
-
Class: Aryl-picolinate (Synthetic Auxin).
The "AFB5" Distinction
While 2,4-D and Dicamba primarily bind to the TIR1 (Transport Inhibitor Response 1) receptor to degrade Aux/IAA repressors, Halauxifen exhibits a high affinity for the AFB5 (Auxin Signaling F-Box 5) receptor homolog.
Why this matters for Ecotoxicology:
-
Potency: Higher binding affinity allows for extreme potency at low concentrations, increasing the risk to sensitive non-target plants (NTTP) via drift even at minute volumes.
-
Resistance Breaking: It remains effective on weeds that have developed TIR1-based resistance to 2,4-D.
Visualization: Auxin Signaling Pathway Comparison
The following diagram illustrates the divergent signaling pathways between Halauxifen and legacy auxins.
Figure 1: Differential receptor binding affinities (TIR1 vs. AFB5) driving the potency of Halauxifen compared to legacy auxins.
Comparative Ecotoxicological Impact
The following data synthesizes regulatory studies (EPA, EFSA) to compare Halauxifen against standard alternatives.
Table 1: Performance & Safety Profile Comparison
| Parameter | Halauxifen-methyl | 2,4-D (Ester/Amine) | Dicamba (DGA/BAPMA) |
| Typical Use Rate | 5 – 10 g ae/ha | 280 – 1,120 g ae/ha | 280 – 560 g ae/ha |
| Vapor Pressure | |||
| Soil Half-Life (DT50) | Ester: ~1.5 daysAcid: 14–40 days | 10 days | 14 days |
| Primary Drift Risk | Physical Spray Drift (Droplets) | Vapor Drift + Spray Drift | Vapor Drift + Spray Drift |
| Sensitive Flora | Soybean, Grapes, Sunflower | Cotton, Grapes, Tomato | Soybean, Tomato, Cotton |
| Aquatic Toxicity (Lemna) | High ( | Moderate ( | Moderate |
Key Analysis
-
The Volatility Advantage: Halauxifen has a significantly lower vapor pressure than Dicamba or 2,4-D esters. This reduces the risk of secondary drift (vapor movement days after application), which is a major driver of off-target damage in Dicamba systems.
-
The Potency Risk: Because Halauxifen is active at 5 g/ha, physical spray drift (droplets moving during application) is far more damaging per unit volume than 2,4-D. A 1% drift event of Halauxifen can still deliver a biologically active dose to sensitive flora like soybeans.
-
Metabolic Fate: The methyl ester degrades rapidly (
days) into the acid form . The acid is more mobile in soil and persistent, posing a potential risk for carryover damage to subsequent sensitive crops (e.g., legumes planted after wheat) if rotation intervals are not respected.
Experimental Protocols for Non-Target Flora Assessment[1]
Protocol: Vegetative Vigor Assessment (OECD 227 Modified)[1]
Objective: Determine the
Reagents & Equipment[1]
-
Test Substance: Halauxifen-methyl (>98% purity).
-
Reference Standard: 2,4-D 2-EHE (for relative potency comparison).
-
Species: Glycine max (Soybean), Lycopersicon esculentum (Tomato), Helianthus annuus (Sunflower).[2]
-
Application: Track sprayer calibrated to 200 L/ha output.
Step-by-Step Workflow
-
Cultivation:
-
Sow seeds in sandy loam soil (low organic matter to maximize bioavailability).
-
Grow to 2-4 true leaf stage (BBCH 12-14).
-
Select uniform plants; discard outliers.
-
-
Treatment Application:
-
Calculate dose range based on predicted environmental concentration (PEC).
-
Suggested Rates: 0.01, 0.1, 1.0, 5.0, 10.0 g ae/ha.
-
Critical Control: Include a "formulation blank" (solvent/surfactant only) to rule out adjuvant toxicity.
-
-
Exposure & Incubation:
-
Apply treatment using track sprayer.
-
Allow foliage to dry for 1 hour (prevent cross-contamination).
-
Incubate in greenhouse: 25°C (day) / 20°C (night), 16h photoperiod.
-
Avoid bottom watering for the first 24h to prevent washing chemical off leaves.
-
-
Assessment (Days 7, 14, 21):
-
Visual: Score epinasty (curling) on a 0-100% scale.
-
Biometric: Measure shoot height and dry biomass at Day 21.
-
Visualization: OECD 227 Experimental Workflow
This diagram outlines the critical control points in the vegetative vigor assay.
Figure 2: Workflow for OECD 227 Vegetative Vigor Test to determine dose-response relationships.[3]
Conclusion
Halauxifen represents a technological evolution in herbicide chemistry, offering high efficacy at significantly reduced environmental loads compared to 2,4-D and Dicamba. However, its ecotoxicological profile is distinct :
-
Risk Shift: The risk shifts from "volatility-driven damage" (common with Dicamba) to "potency-driven damage" (drift of minute quantities).
-
Flora Sensitivity: Legumes (soybeans) and vines (grapes) exhibit extreme sensitivity to the acid metabolite.
-
Recommendation: Researchers must utilize Vegetative Vigor (OECD 227) assays over soil emergence tests to accurately predict off-target risks, as the foliar pathway is the primary driver of acute phytotoxicity in non-target flora.
References
-
EPA (United States Environmental Protection Agency). (2016). Ecological Risk Assessment for the Section 3 New Use Registration of Halauxifen-methyl. Office of Pesticide Programs. Link
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[4][5] Pest Management Science, 66(2), 113-120. Link
-
OECD. (2006).[1] Test No. 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD Guidelines for the Testing of Chemicals.[1][2] Link
-
PubChem. (n.d.). Halauxifen-methyl (Compound Summary).[5][6] National Library of Medicine. Link
Sources
A Comparative Guide to the Selectivity Index of Halauxifen Acid: Cereal Crops vs. Broadleaf Weeds
Introduction: The Principle of Selective Herbicidal Action
In modern agriculture, the efficacy of a herbicide is defined not only by its ability to control target weeds but also by its safety to the cultivated crop. This differential action is quantified by the Selectivity Index (SI), a critical parameter in the development and application of phytosanitary products. The SI is typically calculated as the ratio of the herbicide dose required to cause a 50% reduction in the growth (GR₅₀) of the crop species to the dose that causes the same effect in the target weed species.
Selectivity Index (SI) = GR₅₀ (Crop) / GR₅₀ (Weed)
A high SI value is indicative of a highly selective herbicide, signifying a wide margin of safety for the crop. This guide provides an in-depth technical comparison of the selectivity of halauxifen acid, the active form of halauxifen-methyl (marketed as Arylex™ active), between staple cereal crops and economically significant broadleaf weeds. We will explore the biochemical underpinnings of this selectivity and detail the experimental protocols required for its validation.
Halauxifen Acid: A Synthetic Auxin Herbicide
Halauxifen-methyl is a member of the arylpicolinate chemical class, a newer family within the Group 4 (WSSA) or Group O (HRAC) synthetic auxin herbicides.[1][2] Upon application, the methyl ester is rapidly hydrolyzed within the plant to form halauxifen acid, the phytotoxic entity that is the focus of this guide.[3][4] This active compound is absorbed through both foliage and roots and is mobile in both the xylem and phloem, allowing it to accumulate in the meristematic tissues where it exerts its effect.[4][5][6]
Mechanism of Action in Susceptible Plants
The herbicidal activity of halauxifen acid stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA).[5][7] In susceptible broadleaf weeds, this mimicry leads to a catastrophic disruption of normal hormonal balance.
-
Target Site Binding: Halauxifen acid preferentially binds to the TIR1/AFB family of auxin co-receptors, with a particularly high affinity for the AFB5 protein.[5][8]
-
Deregulation of Gene Expression: This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[7][9]
-
Hormonal Cascade: The removal of these repressors leads to the uncontrolled expression of auxin-responsive genes. This results in a massive overproduction of ethylene and abscisic acid (ABA), two key stress hormones.[5][7][10]
-
Physiological Collapse: The hormonal chaos induces rapid and uncontrolled cell division and elongation, leading to classic auxin-like injury symptoms such as epinasty (twisting and curling of stems and leaves), tissue deformation, and ultimately, cessation of growth and plant death.[5][11]
The Biochemical Basis for Selectivity: A Tale of Two Metabolisms
The remarkable selectivity of halauxifen acid is not due to differences in the target site between cereals and broadleaf weeds, but rather to a significant disparity in their ability to metabolize the herbicide.[12][13] This differential rate of detoxification is the cornerstone of its crop safety.
In Cereal Crops (Wheat, Barley): Cereals possess efficient enzymatic systems that rapidly metabolize halauxifen acid into non-phytotoxic metabolites.[3][12] This detoxification process prevents the herbicide from accumulating to lethal concentrations in the meristematic tissues. Research has demonstrated that genes located on chromosome 5A in wheat are critical for this rapid detoxification, highlighting a specific genetic basis for tolerance.[3][14] The metabolic half-life of the active compound is therefore very short, and the crop suffers no significant injury.
In Broadleaf Weeds (e.g., Galium aparine, Papaver rhoeas): Susceptible broadleaf weeds lack the specific metabolic pathways present in cereals or possess them at a much lower efficiency.[13][15] Consequently, halauxifen acid is metabolized very slowly. This allows the active ingredient to accumulate at the site of action, triggering the uncontrolled hormonal cascade described previously and leading to plant death.[12]
Comparative Data Summary
| Feature | Cereal Crops (e.g., Wheat, Barley) | Susceptible Broadleaf Weeds |
| Primary Selectivity Mechanism | Rapid metabolic detoxification[3][12] | Slow or inefficient metabolism[13] |
| Metabolism Rate of Halauxifen Acid | Fast | Slow |
| Accumulation in Meristems | Low / Negligible | High[5][12] |
| Physiological Response | Minimal disruption; crop tolerance | Hormonal imbalance, epinasty, necrosis, death[11] |
| Genetic Basis | Tolerance genes identified (e.g., on wheat chromosome 5A)[14] | Lack of specific tolerance genes |
| Resulting Selectivity Index (SI) | High | (Reference for calculation) |
Experimental Validation of the Selectivity Index
Validating the selectivity index is a multi-step process requiring controlled environment studies. The goal is to generate robust dose-response data for both the crop and target weed species.
Sources
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Metabolism of halauxifen acid is regulated by genes located on wheat chromosome 5A | Weed Science | Cambridge Core [cambridge.org]
- 4. apvma.gov.au [apvma.gov.au]
- 5. mdpi.com [mdpi.com]
- 6. corteva.com [corteva.com]
- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
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- 15. scispace.com [scispace.com]
Safety Operating Guide
Personal protective equipment for handling 6-Amino-3-(4-fluorophenyl)picolinic acid
As a Senior Application Scientist, navigating the complexities of novel chemical entities is a daily reality. Ensuring the safety of our team while enabling scientific progress is paramount. This guide provides a comprehensive operational and safety framework for handling 6-Amino-3-(4-fluorophenyl)picolinic acid (CAS No. 1214379-52-8).
Hazard Analysis & Risk Profile
6-Amino-3-(4-fluorophenyl)picolinic acid is a solid, likely a crystalline powder at room temperature. Based on analogous structures, we must assume it presents the following hazards until proven otherwise:
-
Acute Toxicity (Oral): Likely harmful if swallowed (H302).[3][4]
-
Skin Irritation: Assumed to cause skin irritation (H315).[3][5] Aromatic acids and amines can be irritants upon contact.
-
Serious Eye Damage/Irritation: Assumed to cause serious eye irritation or damage (H319/H318).[3][4][6] Fine powders are particularly hazardous to the eyes.
-
Respiratory Irritation: Assumed to cause respiratory tract irritation (H335) if inhaled as a dust.[3][5]
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Our procedural controls and PPE selection are designed to mitigate these specific risks.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic response to the specific task being performed. Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense. All operations involving the solid material or its concentrated solutions must be performed within a fume hood.
| Task | Required PPE | Rationale & Key Considerations |
| Receiving & Storage | • Safety Glasses• Nitrile Gloves• Laboratory Coat | Protects against incidental exposure from a potentially compromised container during unpacking and inventory. |
| Weighing & Sample Prep | • Chemical Splash Goggles• Face Shield (Recommended)• Nitrile Gloves (Double-gloved)• Laboratory Coat (fully buttoned)• Arm Sleeves | Primary Risk: Inhalation of fine powder and eye exposure. This task must be done in a fume hood. Goggles provide a seal against dust.[7][8] A face shield adds a critical layer of protection.[9] Double-gloving minimizes the risk of contamination when removing the outer pair after handling. |
| Solution Preparation | • Chemical Splash Goggles• Nitrile or Neoprene Gloves• Laboratory Coat | Primary Risk: Splashes. If using volatile organic solvents, neoprene gloves may offer superior protection over standard nitrile.[10] Always consult a glove compatibility chart for the specific solvent. |
| Reaction Work-up | • Chemical Splash Goggles• Appropriate Chemical-Resistant Gloves• Laboratory Coat | The choice of glove material is dictated by the other reagents and solvents present in the work-up procedure.[9][10] |
| Spill Cleanup | • Chemical Splash Goggles• Face Shield• Heavy-duty Gloves (e.g., Neoprene/PVC)• Laboratory Coat or Apron• Respiratory Protection (if outside a fume hood) | Requires an elevated level of protection due to the increased risk of widespread contamination and exposure.[1][8] |
Operational Workflow: From Vial to Waste
This section provides a step-by-step methodology for safely handling the compound.
Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh paper, glassware), solvents, and waste containers are inside the fume hood before introducing the compound.
-
Review Emergency Plan: Confirm the location and operational status of the nearest safety shower and eyewash station.[6]
-
Don PPE: Put on all required PPE as specified in the table above for "Weighing & Sample Prep."
Handling Protocol (Inside Fume Hood)
-
Establish a Clean/Dirty Zone: Designate a specific area within the fume hood for handling the solid.
-
Careful Dispensing: Open the container away from your breathing zone. Use a dedicated spatula to carefully transfer the solid to weigh paper or directly into a tared vessel. Avoid any actions that could generate dust, such as tapping or dropping the container.[7]
-
Wetting the Powder: If preparing a solution, add the solvent to the vessel containing the solid. This "wets" the powder and immediately mitigates the risk of aerosolization.
-
Immediate Cleanup: Use a dampened cloth or paper towel to gently wipe down the spatula and any surfaces where powder may have settled. Dispose of these wipes in the designated solid waste container.
-
Secure the Container: Tightly close the primary container of the 6-Amino-3-(4-fluorophenyl)picolinic acid.
-
Doffing Outer Gloves: Before handling any items outside the designated "dirty" zone (e.g., a laboratory notebook, computer), remove and dispose of the outer pair of gloves.
Disposal Plan
All waste must be handled as hazardous chemical waste.[1] Never dispose of this material down the drain or in regular trash.[7][11]
-
Waste Segregation:
-
Solid Waste: Includes contaminated weigh paper, gloves, wipes, and any residual solid. Place in a clearly labeled, sealed container (e.g., a labeled plastic bag or a screw-top jar) designated "Hazardous Solid Waste: 6-Amino-3-(4-fluorophenyl)picolinic acid."
-
Liquid Waste: Includes reaction mixtures and solutions. Place in a compatible, sealed, and clearly labeled "Hazardous Liquid Waste" container. Ensure the solvents are compatible with the container material.
-
-
Labeling: All waste containers must be labeled with the full chemical name and approximate concentrations.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EH&S) department.
-
Container Decontamination: Any glassware that came into contact with the compound must be rinsed with a suitable solvent. This rinseate must be collected and disposed of as hazardous liquid waste.
Handling and Disposal Workflow Diagram
The following diagram illustrates the logical flow for safely managing 6-Amino-3-(4-fluorophenyl)picolinic acid in a laboratory setting.
Caption: Workflow for safe handling of 6-Amino-3-(4-fluorophenyl)picolinic acid.
References
-
National Analytical Corporation. 6-Amino-3-(4-Fluorophenyl)Picolinic Acid ....98% - Cas No: 1214379-52-8. Available from: [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available from: [Link]
-
Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available from: [Link]
-
University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. Available from: [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. Available from: [Link]
-
Organic Syntheses. Picolinic acid hydrochloride procedure. Available from: [Link]
-
Pharmaffiliates. CAS No : 98-98-6 | Product Name : Picolinic Acid. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Amino acid. Available from: [Link]
-
PubChem. 6-(3-Fluorophenyl)picolinic acid. Available from: [Link]
-
University of Wisconsin-Madison. Safe Handling of Picric Acid. Available from: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. hsa.ie [hsa.ie]
- 11. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
